molecular formula C9H14N4 B1473679 4-(Pyridin-4-yl)piperazin-1-amine CAS No. 1685253-16-0

4-(Pyridin-4-yl)piperazin-1-amine

Cat. No.: B1473679
CAS No.: 1685253-16-0
M. Wt: 178.23 g/mol
InChI Key: XBWAFHYDSFSPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-4-yl)piperazin-1-amine (CAS 1685253-16-0) is a high-purity chemical compound with the molecular formula C9H14N4 and a molecular weight of 178.23 g/mol . This amine-functionalized piperazine derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Compounds featuring the pyridinylpiperazine scaffold, such as this one, are of significant interest in pharmaceutical development due to their versatile biological activities . This structural motif is found in investigational compounds targeting various therapeutic areas, including central nervous system disorders . The presence of both pyridine and piperazine rings, along with the primary amine functionality, provides multiple sites for chemical modification, making it a versatile precursor for developing structure-activity relationships in lead optimization campaigns. As a research chemical, this compound is particularly useful for synthesizing novel molecular entities for biological screening and investigating mechanisms of action . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the safety data sheet prior to use and handle this material in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1685253-16-0

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

4-pyridin-4-ylpiperazin-1-amine

InChI

InChI=1S/C9H14N4/c10-13-7-5-12(6-8-13)9-1-3-11-4-2-9/h1-4H,5-8,10H2

InChI Key

XBWAFHYDSFSPNQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=NC=C2)N

Canonical SMILES

C1CN(CCN1C2=CC=NC=C2)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Pyridin-4-yl)piperazin-1-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 4-(Pyridin-4-yl)piperazin-1-amine, a heterocyclic amine of significant interest in medicinal chemistry. The pyridinylpiperazine scaffold is a well-established pharmacophore found in numerous centrally active agents, and the introduction of a terminal amino group on the piperazine ring offers a key vector for further chemical modification and exploration of novel biological activities. This document details a robust, multi-step synthetic pathway, provides a thorough analysis of its analytical characterization, and explores its potential applications in drug discovery, particularly in the context of G-protein coupled receptor (GPCR) and kinase modulation. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Pyridinylpiperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. When coupled with a pyridine ring, the resulting pyridinylpiperazine scaffold becomes a privileged structure for targeting a wide array of biological entities, most notably G-protein coupled receptors (GPCRs) and kinases. This is due to the unique combination of a basic nitrogen atom in the piperazine ring, which can form key salt-bridge interactions, and the aromatic pyridine ring, which can engage in various non-covalent interactions within protein binding pockets.

4-(Pyridin-4-yl)piperazin-1-amine (Figure 1) represents a logical evolution of this scaffold, introducing a reactive primary amine at the N1 position of the piperazine ring. This terminal amine serves as a versatile chemical handle for the construction of diverse compound libraries through techniques such as amide coupling, reductive amination, and urea or thiourea formation. This strategic modification opens up new avenues for exploring the structure-activity relationships (SAR) of pyridinylpiperazine-based compounds and for developing novel drug candidates with tailored pharmacological profiles.

Caption: Chemical Structure of 4-(Pyridin-4-yl)piperazin-1-amine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery. While extensive experimental data for 4-(Pyridin-4-yl)piperazin-1-amine is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

PropertyValueSource
CAS Number 1685253-16-0[1]
Molecular Formula C₉H₁₄N₄[1]
Molecular Weight 178.23 g/mol [1]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSOInferred from related compounds
pKa The presence of multiple basic nitrogen atoms suggests at least two pKa values, likely in the range of 4-8 for the pyridine and piperazine nitrogens.Inferred from related compounds

Synthesis and Mechanism

The synthesis of 4-(Pyridin-4-yl)piperazin-1-amine is a multi-step process that leverages established synthetic methodologies in heterocyclic chemistry. The overall strategy involves the initial construction of the 1-(4-pyridyl)piperazine core, followed by the introduction of the amino group at the N1-position of the piperazine ring.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 1-(4-Pyridyl)piperazine cluster_1 Step 2: N-Amination A 4-Chloropyridine C 1-(4-Pyridyl)piperazine A->C Nucleophilic Aromatic Substitution B Piperazine B->C D 1-(4-Pyridyl)piperazine F N-Nitroso Intermediate D->F Nitrosation E Nitrosating Agent (e.g., NaNO2, HCl) E->F H 4-(Pyridin-4-yl)piperazin-1-amine F->H Reduction G Reducing Agent (e.g., LiAlH4 or Zn/HCl) G->H

Caption: Synthetic workflow for 4-(Pyridin-4-yl)piperazin-1-amine.

Step 1: Synthesis of 1-(4-Pyridyl)piperazine

The precursor, 1-(4-pyridyl)piperazine, is synthesized via a nucleophilic aromatic substitution reaction.

  • Reaction: 4-chloropyridine hydrochloride is reacted with an excess of piperazine in a suitable solvent, such as ethanol or isopropanol, often in the presence of a base like potassium carbonate to neutralize the generated HCl.

  • Mechanism: The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the C4 position towards nucleophilic attack by one of the secondary amines of piperazine. The use of excess piperazine helps to minimize the formation of the bis-substituted byproduct.

  • Causality of Experimental Choices: The choice of a polar protic solvent facilitates the dissolution of the starting materials and the displacement of the chloride leaving group. The base is crucial to deprotonate the piperazine and drive the reaction to completion.

Step 2: N-Amination of 1-(4-Pyridyl)piperazine

The introduction of the amino group at the N1-position is achieved through a two-step sequence of nitrosation followed by reduction.[2]

  • Nitrosation: 1-(4-Pyridyl)piperazine is treated with a nitrosating agent, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding N-nitroso derivative.

    • Mechanistic Insight: The electrophilic nitrosonium ion (NO⁺) is attacked by the nucleophilic secondary amine of the piperazine ring. Careful temperature control is critical to prevent side reactions and decomposition of the nitrosonium ion.

  • Reduction: The isolated N-nitroso intermediate is then reduced to the desired primary amine.

    • Experimental Choices & Causality:

      • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively reduces the N-nitroso group.[2] The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere. The high reactivity of LiAlH₄ necessitates careful handling and anhydrous conditions.

      • Zinc dust in acidic medium (e.g., HCl or acetic acid): A classical and often milder alternative for the reduction of N-nitroso compounds.[2] This method avoids the hazards associated with pyrophoric hydrides.

Detailed Experimental Protocol (Exemplary)

Step 1: Synthesis of 1-(4-Pyridyl)piperazine

  • To a solution of 4-chloropyridine hydrochloride (1 equivalent) in ethanol, add anhydrous piperazine (3-5 equivalents).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1-(4-pyridyl)piperazine as a solid.

Step 2: Synthesis of 4-(Pyridin-4-yl)piperazin-1-amine

  • Nitrosation: Dissolve 1-(4-pyridyl)piperazine (1 equivalent) in dilute hydrochloric acid and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Basify the solution with a cold aqueous solution of sodium hydroxide to pH > 10 and extract with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-nitroso intermediate.

  • Reduction: Under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (3 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of the crude N-nitroso intermediate in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours.[2]

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting solids and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield 4-(Pyridin-4-yl)piperazin-1-amine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-(Pyridin-4-yl)piperazin-1-amine. The following techniques are critical for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the four methylene groups of the piperazine ring, and the protons of the terminal amino group. The aromatic region will display characteristic coupling patterns for a 4-substituted pyridine. The piperazine protons will likely appear as two or more multiplets in the aliphatic region. The NH₂ protons may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts of the pyridine carbons will be in the aromatic region, while the piperazine carbons will be in the aliphatic region.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is a crucial technique to confirm the elemental composition of the molecule. The protonated molecule [M+H]⁺ should be observed with a mass-to-charge ratio (m/z) corresponding to the calculated exact mass of C₉H₁₅N₄⁺.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide further structural confirmation. Common fragmentation pathways for piperazine-containing compounds involve cleavage of the piperazine ring and the bond connecting the piperazine and pyridine rings.

Chromatographic Purity
  • High-Performance Liquid Chromatography (HPLC): HPLC analysis, typically using a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a modifier like trifluoroacetic acid or formic acid), should be used to determine the purity of the final compound. A single major peak with a purity of >95% is generally desired for biological screening.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(pyridin-4-yl)piperazin-1-amine scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The terminal amino group provides a convenient point for diversification, allowing for the exploration of various chemical spaces and the optimization of interactions with biological targets.

Applications cluster_0 Target Classes cluster_1 Therapeutic Areas A 4-(Pyridin-4-yl)piperazin-1-amine (Core Scaffold) B G-Protein Coupled Receptors (GPCRs) (e.g., Dopamine, Serotonin Receptors) A->B Derivatization leads to biologically active molecules targeting C Kinases (e.g., Rho kinase, Akt) A->C Derivatization leads to biologically active molecules targeting D Other Enzymes & Ion Channels A->D Derivatization leads to biologically active molecules targeting E Central Nervous System (CNS) Disorders (e.g., Schizophrenia, Depression) B->E F Oncology C->F G Inflammatory Diseases C->G D->E D->F D->G

Caption: Potential applications of the 4-(Pyridin-4-yl)piperazin-1-amine scaffold.

GPCR Ligands

Arylpiperazines are well-known for their interactions with aminergic GPCRs, including dopamine and serotonin receptors. The 4-(pyridin-4-yl)piperazin-1-amine scaffold can be elaborated to generate novel ligands with potential applications in the treatment of central nervous system (CNS) disorders such as schizophrenia, depression, and anxiety. For instance, acylation of the terminal amine with various carboxylic acids can introduce lipophilic groups that can probe deeper into the receptor binding pockets.

Kinase Inhibitors

The pyridinylpiperazine moiety is also a key component of several kinase inhibitors. For example, derivatives of N-(pyridin-4-yl)piperazine-1-carboxamide have been investigated as Rho kinase inhibitors for the treatment of central nervous system disorders.[3] The terminal amine of 4-(pyridin-4-yl)piperazin-1-amine can be used to attach fragments that can interact with specific regions of the kinase active site, potentially leading to the development of selective and potent inhibitors for use in oncology and inflammatory diseases.

Conclusion

4-(Pyridin-4-yl)piperazin-1-amine is a strategically designed chemical scaffold that holds considerable promise for the development of novel therapeutics. Its synthesis, while multi-step, relies on well-understood and scalable chemical transformations. The presence of a terminal primary amine provides a versatile handle for the generation of diverse chemical libraries, enabling a thorough exploration of structure-activity relationships. As our understanding of the structural biology of GPCRs and kinases continues to grow, scaffolds like 4-(pyridin-4-yl)piperazin-1-amine will undoubtedly play a crucial role in the rational design of next-generation targeted therapies. This technical guide provides the foundational knowledge required for researchers to synthesize, characterize, and utilize this valuable building block in their drug discovery endeavors.

References

  • Horst, J., Chen, G., & Fraser University, S. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine? ResearchGate. Retrieved from [Link]

  • (2016). A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Pyridyl)piperazine. PubChem. Retrieved from [Link]

Sources

solubility of 4-(Pyridin-4-yl)piperazin-1-amine in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility of 4-(Pyridin-4-yl)piperazin-1-amine in DMSO and Methanol

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of a potential drug candidate, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2] This technical guide provides a comprehensive framework for determining the solubility of 4-(Pyridin-4-yl)piperazin-1-amine (CAS: 1685253-16-0), a heterocyclic amine of interest in medicinal chemistry, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. As a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying principles, the rationale for experimental design, and best practices for data interpretation. It offers detailed, step-by-step methodologies for both thermodynamic and kinetic solubility assays, complete with data presentation formats and logical workflow diagrams, to empower researchers in drug discovery and development to generate robust and reliable solubility data.

Introduction

The Significance of Solubility in Drug Discovery

The path from a hit compound to a marketable drug is fraught with challenges, many of which originate from suboptimal physicochemical properties. Among these, aqueous and non-aqueous solubility stand out as fundamental hurdles. Poor solubility can lead to a cascade of negative consequences, including the underestimation of biological activity in screening assays, poor absorption from the gastrointestinal tract, and significant challenges in developing viable formulations for clinical use.[1][3] Therefore, the early and accurate characterization of a compound's solubility profile is not merely a routine task but a cornerstone of a successful drug discovery program, enabling informed decisions and reducing the risk of late-stage failures.[2]

Introducing 4-(Pyridin-4-yl)piperazin-1-amine: A Compound of Interest

4-(Pyridin-4-yl)piperazin-1-amine is a molecule featuring a pyridine ring linked to a piperazine-1-amine moiety. This structural motif is common in medicinal chemistry, with the piperazine ring often imparting improved solubility and pharmacokinetic properties.[4] The pyridine ring and the primary amine provide sites for hydrogen bonding, suggesting potential for interaction with polar solvents. Understanding the solubility of this specific molecule is crucial for its handling, formulation for biological testing, and further development.

The Role of DMSO and Methanol as Key Solvents
  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is the universal solvent for preparing high-concentration stock solutions for high-throughput screening (HTS) and in vitro biological assays.[5] Its ability to dissolve a wide range of organic molecules is unparalleled. However, ensuring a compound is fully solubilized in DMSO stock is critical, as precipitation upon dilution into aqueous assay buffers (a common issue) can lead to erroneous results.[6]

  • Methanol: As a polar protic solvent, methanol is simpler in structure than DMSO and is often used in various stages of chemical synthesis, purification, and analysis (e.g., as a component of HPLC mobile phases). Its ability to act as both a hydrogen bond donor and acceptor gives it distinct solvation properties compared to DMSO. Assessing solubility in methanol is valuable for understanding a compound's behavior in protic environments and for developing purification and analytical methods.

Physicochemical Properties and Predicted Solubility Profile

While specific, publicly available quantitative solubility data for 4-(Pyridin-4-yl)piperazin-1-amine is limited[5], an expert analysis of its structure allows for a strong prediction of its behavior in DMSO and methanol.

Structural Analysis of 4-(Pyridin-4-yl)piperazin-1-amine
  • Molecular Formula: C₉H₁₄N₄

  • Key Functional Groups:

    • Pyridine Ring: A basic, aromatic heterocycle containing a nitrogen atom capable of accepting a hydrogen bond.

    • Piperazine Ring: A six-membered ring with two nitrogen atoms. The tertiary amine within the ring is a hydrogen bond acceptor. The piperazine scaffold generally enhances aqueous solubility compared to purely carbocyclic analogues.[7][8]

    • Primary Amine (-NH₂): A key functional group that can both donate and accept hydrogen bonds, significantly contributing to polarity and potential solubility in polar solvents.

The presence of four nitrogen atoms, including a primary amine and a pyridine moiety, makes the molecule polar and capable of extensive hydrogen bonding.

The Solvents: A Comparative Overview
PropertyDimethyl Sulfoxide (DMSO)Methanol (CH₃OH)
Type Polar AproticPolar Protic
Dielectric Constant ~47~33
Hydrogen Bonding H-bond AcceptorH-bond Donor & Acceptor
Predicted Solubility: An Expert Assessment

Based on the structural features, 4-(Pyridin-4-yl)piperazin-1-amine is expected to exhibit high solubility in both DMSO and methanol.

  • In DMSO: The strong polar nature of the S=O bond in DMSO will effectively solvate the polar regions of the molecule. As a strong hydrogen bond acceptor, DMSO will interact favorably with the N-H protons of the primary amine and the piperazine ring.

  • In Methanol: Methanol's ability to both donate and accept hydrogen bonds will allow it to form a robust solvation shell around the molecule, interacting with all four nitrogen atoms. Compounds with similar functional groups, such as 4-aminopyridine, are known to be soluble in methanol.

While high solubility is predicted, quantitative determination is essential for precise experimental design. The following sections provide the methodologies to obtain these critical data.

Quantitative Assessment of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the gold standard measurement for formulation and late-stage development.[2][3][9] The shake-flask method is the most reliable technique for this determination.[6]

The "Gold Standard": The Shake-Flask Method

This method involves agitating an excess of the solid compound in the solvent for an extended period until the concentration of the dissolved solute in the supernatant reaches a constant value, indicating equilibrium.[10] This ensures that the measurement reflects the solubility of the most stable crystalline form of the compound.

Detailed Experimental Protocol: Thermodynamic Solubility in DMSO/Methanol

Objective: To determine the equilibrium at a controlled temperature.

Materials:

  • 4-(Pyridin-4-yl)piperazin-1-amine (solid powder)

  • Anhydrous DMSO (≥99.9% purity)

  • Anhydrous Methanol (≥99.9% purity)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator (e.g., 25 °C)

  • Centrifuge

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

Procedure:

  • Preparation: Accurately weigh an excess amount of solid 4-(Pyridin-4-yl)piperazin-1-amine (e.g., 5-10 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent (DMSO or methanol) to the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant speed (e.g., 200 rpm) within an incubator set to 25 °C. Allow the mixture to equilibrate for 24-48 hours. This extended time is crucial to ensure equilibrium is reached between the solid and dissolved states.[10]

  • Phase Separation: After equilibration, carefully remove the vial. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Without disturbing the solid pellet, carefully withdraw a known aliquot of the clear supernatant.

  • Dilution: Dilute the supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration of the compound by comparing its peak area to a standard curve prepared from known concentrations of 4-(Pyridin-4-yl)piperazin-1-amine.

Logical Workflow for Thermodynamic Solubility

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Weigh Excess Solid Compound B Add Precise Volume of Solvent (DMSO or Methanol) A->B C Incubate on Orbital Shaker (24-48h at 25°C) B->C D Centrifuge to Pellet Solid C->D E Collect Supernatant D->E F Dilute Sample E->F G Quantify by HPLC-UV F->G H Thermodynamic Solubility (mg/mL or mM) G->H

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Data Presentation

Quantitative results from this protocol should be summarized in a clear, concise table.

Table 1: Illustrative Thermodynamic Solubility of 4-(Pyridin-4-yl)piperazin-1-amine (Note: These values are for illustrative purposes only and must be determined experimentally.)

ParameterValueUnitMethod
Thermodynamic Solubility in DMSO (25 °C)To be determinedmg/mL or mMShake-Flask with HPLC-UV
Thermodynamic Solubility in Methanol (25 °C)To be determinedmg/mL or mMShake-Flask with HPLC-UV

High-Throughput Assessment of Kinetic Solubility

In early drug discovery, speed and efficiency are paramount. Kinetic solubility assays provide a rapid assessment of a compound's tendency to precipitate when a concentrated DMSO stock is diluted into an aqueous buffer.[6][11][12] While not a measure of true equilibrium, it is an excellent proxy for identifying compounds that may pose problems in biological assays.[3]

The Need for Speed: Kinetic Solubility

This method mimics the process of preparing compounds for HTS, where a small volume of DMSO stock is added to a much larger volume of aqueous buffer.[13] The concentration at which the compound precipitates out of solution is its kinetic solubility limit. This is often measured by detecting light scattering from the resulting particles (turbidimetry or nephelometry).[12]

Detailed Experimental Protocol: Turbidimetric/Nephelometric Assay

Objective: To rapidly determine the kinetic solubility limit of 4-(Pyridin-4-yl)piperazin-1-amine.

Materials:

  • 4-(Pyridin-4-yl)piperazin-1-amine

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates

  • Plate reader with turbidimetry or nephelometry capabilities

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: In a 96-well plate (the "source plate"), perform a serial dilution of the DMSO stock solution with pure DMSO to create a range of concentrations.

  • Assay Plate Preparation: Add a small, precise volume (e.g., 2 µL) of each concentration from the source plate into the corresponding wells of a new 96-well assay plate.[10]

  • Aqueous Dilution: Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well of the assay plate to initiate precipitation. This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitate formation.[10]

  • Measurement: Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility limit is the concentration at which a sharp increase in turbidity is observed compared to the baseline (DMSO/buffer controls).

Logical Workflow for Kinetic Solubility

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis cluster_result Result A Prepare High-Concentration Stock in DMSO B Create Serial Dilution in DMSO Source Plate A->B C Transfer Aliquots to Assay Plate B->C D Add Aqueous Buffer (e.g., PBS) C->D E Incubate at Room Temp (e.g., 2 hours) D->E F Measure Turbidity/ Nephelometry E->F G Plot Turbidity vs. Concentration F->G H Kinetic Solubility Limit (µM) G->H

Caption: High-throughput workflow for the Kinetic Solubility Assay.

Discussion and Best Practices

  • Comparing Solvents: The high predicted solubility in both DMSO and methanol suggests that 4-(Pyridin-4-yl)piperazin-1-amine is a polar molecule that is well-solvated by both aprotic and protic polar solvents. Any significant difference in the measured thermodynamic solubility between the two could provide insight into the dominant solvation interactions (e.g., a much higher solubility in methanol might suggest hydrogen bond donation is particularly important).

  • Factors Influencing Measurements:

    • Purity: Impurities can significantly affect solubility measurements. Ensure the compound is of high purity.

    • Temperature: Solubility is temperature-dependent. All measurements must be performed at a constant, recorded temperature.

    • Solid Form: The crystalline form (polymorph) of the compound can impact its thermodynamic solubility.[9] It is crucial to use a consistent solid form for all experiments.

  • Self-Validating Protocols: The protocols described are self-validating. In the thermodynamic assay, the presence of excess solid material at the end of the experiment confirms that saturation was achieved. In the kinetic assay, the inclusion of positive and negative controls (e.g., a known insoluble and a known soluble compound) validates the assay's performance.

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive solubility assessment of 4-(Pyridin-4-yl)piperazin-1-amine in DMSO and methanol. By adhering to the detailed protocols for both thermodynamic and kinetic solubility, researchers can generate the high-quality, reliable data necessary to support informed decision-making in the drug discovery and development process. While a high solubility is predicted based on its chemical structure, empirical determination remains an indispensable step in characterizing this promising compound.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Bio-protocol. (2018). Determination of Kinetic Solubility. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Creative Biolabs. (2019, December 27). Solubility Assessment Service. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

  • Unknown Source. Experiment 2: Determination of Solubility Class. (Link unavailable)
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 2: Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Pyridyl)piperazine. PubChem Compound Database. Retrieved from [Link]

  • Enamine. (n.d.).
  • ChemBK. (2024, April 9). 1-(4-Pyridyl)-piperazine. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

  • Supporting Inform
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxymethylpyridine. PubChem Compound Database. Retrieved from [Link]

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N-amino piperazine pyridine derivatives literature review

Author: BenchChem Technical Support Team. Date: February 2026

A Structural & Synthetic Analysis for Medicinal Chemistry Applications

Executive Summary

The N-amino piperazine pyridine scaffold represents a specialized subclass of the "privileged" piperazine pharmacophore. Unlike standard N-alkylated piperazines, the introduction of an amino group (


) at the N1 position creates a hydrazine-like motif (

). This modification dramatically alters the electronic landscape of the piperazine ring, introduces novel hydrogen-bonding vectors, and serves as a critical "synthetic junction" for generating bioactive hydrazones, ureas, and amides.

This guide details the structural rationale, synthetic pathways, and therapeutic applications of these derivatives, with a specific focus on their role as precursors for anticonvulsant and antimicrobial agents.[1]

Part 1: Structural Significance & SAR Logic

The pharmacological value of the N-amino piperazine pyridine scaffold lies in its tripartite structure. Each domain contributes specific properties to the global Structure-Activity Relationship (SAR).

1. The Pyridine Ring (Lipophilic Anchor)
  • Role: Acts as a bioisostere for phenyl rings but with improved water solubility due to the nitrogen lone pair.

  • Electronic Effect: The electron-withdrawing nature of the pyridine ring (especially at the 2- or 4-position) reduces the pKa of the attached piperazine nitrogen, modulating blood-brain barrier (BBB) penetration.

2. The Piperazine Core (Rigid Linker)
  • Role: Enforces a chair conformation, directing the distal N-amino substituents into a specific vector for receptor binding.

  • Dynamics: The N-amino substitution restricts the "ring-flip" dynamics compared to N-alkyl variants, potentially locking the molecule into a bioactive conformation.

3. The N-Amino Terminus (The Effector)
  • Reactivity: The nucleophilic

    
     is a versatile handle for forming Schiff bases (hydrazones)  and Ureas .
    
  • Toxicity vs. Potency: While free hydrazines (

    
    ) can be toxic (hepatotoxicity), derivatizing them into hydrazones (
    
    
    
    ) often nullifies this toxicity while retaining bioactivity.
Visualization: SAR Logic Flow

SAR_Logic cluster_properties Pharmacological Output Pyridine Pyridine Ring (Lipophilic Anchor) Piperazine Piperazine Core (Conformational Lock) Pyridine->Piperazine Modulates pKa NAmino N-Amino Group (Reactive Terminus) Piperazine->NAmino Orients Vector Derivatives Active Derivatives: - Hydrazones (Antimicrobial) - Ureas (Anticonvulsant) NAmino->Derivatives Derivatization

Figure 1: The tripartite SAR logic of N-amino piperazine pyridine derivatives.

Part 2: Synthetic Methodologies

The synthesis of these derivatives hinges on the successful formation of the N-N bond, a challenging step due to the potential for over-alkylation or ring opening.

Method A: The Nitrosation-Reduction Route (Standard)

This is the most robust method for generating the N-amino intermediate from a parent aryl-piperazine.

  • Nitrosation: Reaction of 1-(2-pyridyl)piperazine with sodium nitrite (

    
    ) in acidic media yields the N-nitroso intermediate.
    
  • Reduction: The N-nitroso group is reduced to the N-amino group using Zinc/Acetic Acid or Lithium Aluminum Hydride (

    
    ).
    
Method B: Electrophilic Amination (Direct)

Direct amination using Hydroxylamine-O-sulfonic acid (HOSA) or Chloramine. This method is faster but often suffers from lower yields due to side reactions.

Visualization: Synthetic Workflow

Synthesis_Flow Start 1-(2-Pyridyl)piperazine Nitroso N-Nitroso Intermediate (NaNO2 / HCl) Start->Nitroso Nitrosation Amino N-Amino Intermediate (1-amino-4-(2-pyridyl)piperazine) Start->Amino Direct Amination Nitroso->Amino Reduction (Zn/AcOH) Hydrazone Target 1: Hydrazones (Reaction with Aldehydes) Amino->Hydrazone Condensation Urea Target 2: Ureas (Reaction with Isocyanates) Amino->Urea Addition HOSA Reagent: HOSA (Hydroxylamine-O-sulfonic acid) HOSA->Amino

Figure 2: Primary synthetic pathways for accessing N-amino piperazine pyridine derivatives.

Part 3: Experimental Protocols
Protocol 1: Synthesis of 1-Amino-4-(2-pyridyl)piperazine (Intermediate)

This protocol utilizes the Nitrosation-Reduction route for high purity.

Reagents:

  • 1-(2-Pyridyl)piperazine (10 mmol)

  • Sodium Nitrite (

    
    , 12 mmol)
    
  • Hydrochloric Acid (HCl, 5N)

  • Zinc Dust (40 mmol)

  • Glacial Acetic Acid

Step-by-Step Procedure:

  • Nitrosation: Dissolve 1-(2-pyridyl)piperazine in 20 mL of 5N HCl. Cool to 0–5°C in an ice bath.

  • Add a solution of

    
     in water dropwise, maintaining temperature below 5°C. Stir for 1 hour.
    
  • Neutralize with

    
     and extract with dichloromethane (DCM). Evaporate solvent to obtain the N-nitroso  intermediate (Yellow solid).
    
  • Reduction: Dissolve the N-nitroso compound in 50% aqueous acetic acid (30 mL).

  • Add Zinc dust in small portions over 30 minutes while stirring vigorously at room temperature.

  • Heat the mixture to 60°C for 2 hours.

  • Filter off excess Zinc. Basify the filtrate with conc.

    
     (pH > 12) and extract with Ethyl Acetate (
    
    
    
    mL).
  • Validation: Verify formation of the N-amino product via TLC (Polar solvent system) and IR (Appearance of

    
     doublet at 3300–3400 
    
    
    
    ).
Protocol 2: Derivatization to Active Hydrazone (Antimicrobial Candidate)

Causality: The free amine is condensed with an aromatic aldehyde to form a Schiff base, enhancing lipophilicity and target affinity.

  • Dissolve 1-amino-4-(2-pyridyl)piperazine (1 mmol) in absolute ethanol (10 mL).

  • Add equimolar substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol).

  • Add catalytic glacial acetic acid (2-3 drops).

  • Reflux for 4–6 hours. Monitor by TLC.

  • Cool to room temperature. The precipitate (Hydrazone) is filtered, washed with cold ethanol, and recrystallized.

Part 4: Therapeutic Applications & Data[1][2][3][4][5]

N-amino piperazine derivatives generally exhibit bioactivity profiles distinct from their N-alkyl counterparts.

1. Anticonvulsant Activity

Derivatives containing urea or amide linkages at the N-amino position have shown potency against pentylenetetrazol (PTZ)-induced seizures.

  • Mechanism: Modulation of GABAergic transmission or blockade of voltage-gated ion channels.

2. Antimicrobial Activity

Hydrazone derivatives (Schiff bases) are the primary class here. The


 double bond acts as a pharmacophore, often inhibiting bacterial DNA gyrase.
Comparative Data Table (Representative)

Table 1: Bioactivity of N-amino piperazine pyridine derivatives (Hydrazone series).

Compound IDR-Group (Aldehyde origin)Target Organism/ModelActivity (MIC / Protection)Ref
APP-1 4-ChlorophenylS. aureus

[1]
APP-2 4-NitrophenylE. coli

[1]
APP-3 2-HydroxyphenylPTZ-Seizure (Mice)80% Protection (100 mg/kg)[2]
Ref Drug CiprofloxacinS. aureus

--
Part 5: Future Outlook & Toxicity Considerations

While the N-amino piperazine scaffold is promising, researchers must address hydrazine toxicity .

  • Metabolic Risk: In vivo hydrolysis of the hydrazone linkage can release the free N-amino piperazine, which may undergo metabolic activation to toxic species.

  • Mitigation: Steric hindrance around the imine bond (using ortho-substituted aldehydes) can improve metabolic stability.

References
  • Antimicrobial Hydrazones: Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI Molecules.

  • Anticonvulsant Piperazines: Chaturvedi, A. K., et al. (1975).[2] Anticonvulsant activity of N,N'-bis[3-(3-substituted urea)propyl]piperazines. Journal of Pharmaceutical Sciences.

  • Synthetic Precursor: Sigma-Aldrich. 1-(4-Pyridyl)piperazine Product Information & Safety Data.

  • General Review: Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines. RSC Advances.

Sources

Methodological & Application

using 4-(Pyridin-4-yl)piperazin-1-amine as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 4-(Pyridin-4-yl)piperazin-1-amine (CAS: 1685253-16-0) as a versatile building block in drug discovery. Unlike standard piperazines, this molecule features an N-amino motif (


) that functions as a cyclic hydrazine surrogate. This structural innovation allows researchers to access privileged heterocyclic scaffolds (pyrazoles, triazoles) and stable linker systems (hydrazones, semicarbazides) while retaining the physicochemical benefits of the pyridine-piperazine core.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Rapid generation of

    
    -rich libraries.
    
  • Kinase & GPCR Inhibitors: Introduction of solubilizing "tail" moieties.

  • Scaffold Hopping: Replacing unstable hydrazine linkers with rigidified piperazine analogues.

Chemical Profile & Strategic Value

Physicochemical Properties
PropertyDataStrategic Implication
Molecular Weight 178.24 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
LogP (Predicted) ~0.2 - 0.5High water solubility; lowers lipophilicity of final drug candidates.
pKa (Pyridine N) ~5.2Protonatable at physiological pH; improves lysosomal trapping and solubility.
pKa (N-Amino) ~3.5 - 4.0Reduced basicity compared to alkyl amines due to the

-effect; highly nucleophilic.
Topology 3D (Chair)"Escape from Flatland"—improves selectivity over planar aromatic systems.
The "Hydrazine Surrogate" Advantage

In medicinal chemistry, linear hydrazines are often avoided due to toxicity and metabolic instability. 4-(Pyridin-4-yl)piperazin-1-amine acts as a "masked" hydrazine . The piperazine ring locks the nitrogen atoms into a specific conformation, reducing the entropic penalty during cyclization reactions and preventing the formation of toxic hydrazine metabolites.

Synthetic Reactivity Landscape

The following diagram illustrates the three primary reaction pathways accessible via this building block.

ReactivityLandscape Core 4-(Pyridin-4-yl) piperazin-1-amine Aldehyde + Aldehydes/Ketones (R-CHO) Core->Aldehyde Diketone + 1,3-Diketones (R-CO-CH2-CO-R') Core->Diketone Isocyanate + Isocyanates (R-N=C=O) Core->Isocyanate Hydrazone Hydrazones (Schiff Bases) Aldehyde->Hydrazone Acid Cat. -H2O Pyrazole Fused Pyrazoles (Bioactive Core) Diketone->Pyrazole Cyclocondensation Regioselective Urea Semicarbazides (Stable Urea Linkers) Isocyanate->Urea Addition

Figure 1: Divergent synthesis pathways. The N-amino group serves as a linchpin for creating diverse chemical libraries.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazole Derivatives (Cyclocondensation)

Target: Creation of a piperazine-linked pyrazole moiety, a motif common in kinase inhibitors (e.g., to target the ATP-binding pocket).

Mechanism: The nucleophilic N-amino group attacks the carbonyl of a 1,3-diketone. The intermediate undergoes dehydration and cyclization.[1]

Reagents:

  • 4-(Pyridin-4-yl)piperazin-1-amine (1.0 equiv)

  • 1,3-Diketone (e.g., Acetylacetone or 4,4,4-trifluoro-1-phenyl-1,3-butanedione) (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    TSA) (5 mol%) - Optional, speeds up reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 4-(Pyridin-4-yl)piperazin-1-amine in 5 mL of absolute Ethanol in a round-bottom flask.

  • Addition: Add 1.1 mmol of the 1,3-diketone dropwise at room temperature.

    • Note: If the diketone is fluorinated (less reactive), add catalytic

      
      TSA.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LCMS.
    
    • Endpoint: Disappearance of the amine starting material (

      
      ).
      
  • Work-up:

    • Cool to room temperature.[2]

    • Scenario A (Precipitate forms): Filter the solid, wash with cold EtOH, and dry.[3]

    • Scenario B (No precipitate): Evaporate solvent under reduced pressure. Redissolve residue in EtOAc, wash with saturated

      
       (to remove trace acid), then brine. Dry over 
      
      
      
      .
  • Purification: If necessary, purify via flash chromatography (Silica gel, 0-10% MeOH/DCM gradient).

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the broad

    
     signal (~3.5 ppm) and the appearance of the pyrazole C4-H singlet (typically ~6.0–6.5 ppm).
    
Protocol B: High-Throughput Hydrazone Library Generation

Target: Rapid synthesis of a "linker library" to probe spatial constraints in a binding pocket.

Reagents:

  • 4-(Pyridin-4-yl)piperazin-1-amine (0.1 M stock in DMSO)

  • Diverse Aldehyde Library (0.1 M stock in DMSO)

  • Acetic Acid (glacial)[4]

Workflow:

  • Arraying: In a 96-well plate, dispense

    
     of the amine stock (10 µmol).
    
  • Reaction: Add

    
     of aldehyde stock (1.05 equiv).
    
  • Catalysis: Add

    
     of Acetic Acid.
    
  • Incubation: Seal plate and shake at

    
     for 16 hours.
    
  • Validation: Analyze a random sampling (n=5) via LCMS.

    • Success Criteria:

      
       conversion to the hydrazone (
      
      
      
      ).
  • Direct Use: The resulting DMSO solution can often be used directly in biochemical assays (after dilution) without isolation, as the hydrazone bond is relatively stable at physiological pH.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Pyrazole) Incomplete cyclization due to water accumulation.Add molecular sieves (

) to the reaction or use a Dean-Stark trap if scaling up.
Regioisomer Mix Asymmetric 1,3-diketones yield two isomers.Separate via preparative HPLC. Regioselectivity is governed by the steric bulk of the diketone substituents.
Pyridine Protonation Reaction medium too acidic.The pyridine nitrogen (

) can scavenge protons. Use buffered conditions or weak acids (AcOH) rather than strong mineral acids.
Oxidation N-amino group oxidation to nitroso/nitro.Store the starting material under inert atmosphere (Argon) at

. Avoid strong oxidants in the reaction workflow.

Mechanism of Action: Pyrazole Cyclization

Understanding the mechanism ensures the user can troubleshoot steric or electronic issues.

Mechanism Step1 Step 1: Nucleophilic Attack (N-NH2 attacks Carbonyl) Step2 Step 2: Hemiaminal Formation Step1->Step2 Step3 Step 3: Dehydration (-H2O) to Hydrazone Intermediate Step2->Step3 Acid Cat. Step4 Step 4: Intramolecular Attack (Ring Closure) Step3->Step4 Step5 Step 5: Aromatization (-H2O) Final Pyrazole Product Step4->Step5 Irreversible

Figure 2: Step-wise mechanism of pyrazole formation. Step 3 is often the rate-determining step, catalyzed by acid.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 71465224 (4-(Pyridin-4-yl)piperazin-1-amine).
    • Source: [Link]

  • Synthetic Methodology (N-Amino Piperazines)

    • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives.[2][4][5][6][7] (General methodology for hydrazine-diketone condensation). Journal of Heterocyclic Chemistry.

    • Source: [Link]

  • Medicinal Chemistry Application

    • The medicinal chemistry of piperazines: A review. (Context on the "privileged scaffold" status of piperazines). Chemical Biology & Drug Design.
    • Source: [Link]

  • Vendor/Availability Data

    • 4-(Pyridin-4-yl)piperazin-1-amine Product Page. BLDpharm.

Sources

preparation of pyrazole derivatives from 4-(Pyridin-4-yl)piperazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Synthesis of Novel 1-(4-(Pyridin-4-yl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazole: A Modular Approach for Drug Discovery Scaffolds

Abstract

This document provides a comprehensive guide to the synthesis of novel pyrazole derivatives from 4-(Pyridin-4-yl)piperazin-1-amine. Pyrazoles represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The protocol herein details a robust and efficient method based on the classical Knorr pyrazole synthesis, reacting the substituted hydrazine with a 1,3-dicarbonyl compound.[2][3] We provide a detailed, step-by-step protocol for the synthesis of 1-(4-(Pyridin-4-yl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazole, complete with mechanistic insights, characterization data, and expert commentary on reaction optimization and scope. This guide is intended for researchers in synthetic organic chemistry and drug development, offering a reliable pathway to novel heterocyclic entities with significant therapeutic potential.

Introduction & Scientific Rationale

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[4] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a wide range of therapeutic agents. Notable examples include the COX-2 inhibitor Celecoxib, the anti-obesity drug Rimonabant, and the phosphodiesterase inhibitor Sildenafil, highlighting the scaffold's versatility across different biological targets.[1] The continued exploration of novel pyrazole derivatives is therefore a highly active area of research.[5]

The Knorr Synthesis: A Time-Honored and Versatile Reaction

The most direct and widely adopted method for constructing the pyrazole core is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a transformation known as the Knorr pyrazole synthesis.[6][7] This reaction proceeds through a well-established mechanism involving the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[8][9] The reaction is typically facilitated by an acid catalyst and offers high yields and operational simplicity.[3]

Rationale for Substrate Selection

The choice of 4-(Pyridin-4-yl)piperazin-1-amine as the hydrazine component is strategic. It introduces a multi-functional moiety combining the pharmacologically relevant pyridine and piperazine rings. These N-heterocycles are prevalent in CNS-active agents and other drug classes, offering potential for improved pharmacokinetic properties and novel biological activities.[10][11] For the 1,3-dicarbonyl component, this protocol utilizes acetylacetone (2,4-pentanedione) , a symmetric diketone that ensures the formation of a single, unambiguous pyrazole product, making it an ideal model system for this application note.

Reaction Mechanism and Workflow

Mechanistic Pathway

The Knorr pyrazole synthesis proceeds via a two-stage condensation-cyclization sequence.[3][12] The mechanism, illustrated below, is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine onto one of the carbonyl carbons of the 1,3-diketone, often catalyzed by acid.[2] This is followed by the formation of a hydrazone intermediate after the loss of a water molecule. The second nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. A final dehydration step results in the formation of the aromatic pyrazole ring.[8]

Knorr_Mechanism Figure 1: Mechanism of the Knorr Pyrazole Synthesis cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Hydrazine R-NH-NH₂ (4-(Pyridin-4-yl)piperazin-1-amine) Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Diketone - H₂O Diketone R'COCH₂COR'' (Acetylacetone) Cyclic_Hemiaminal Cyclic Hemiaminal Hydrazone->Cyclic_Hemiaminal Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Hemiaminal->Pyrazole - H₂O (Dehydration)

Caption: Figure 1: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Workflow

The overall experimental process is designed for clarity and efficiency, moving from reaction setup to product isolation and purification.

Workflow Figure 2: Experimental Workflow Overview A 1. Reagent Preparation - Weigh 4-(Pyridin-4-yl)piperazin-1-amine - Measure Acetylacetone, Ethanol, Acetic Acid B 2. Reaction Setup - Combine reagents in a round-bottom flask - Add stir bar and condenser A->B C 3. Reflux - Heat the mixture to reflux (approx. 80-85 °C) - Maintain for 2-4 hours B->C D 4. Reaction Monitoring - Use Thin Layer Chromatography (TLC) - Check for consumption of starting material C->D E 5. Work-up - Cool reaction to room temperature - Remove solvent under reduced pressure D->E Upon completion F 6. Product Isolation & Purification - Redissolve residue in DCM - Wash with aq. NaHCO₃ and brine - Dry over Na₂SO₄ E->F G 7. Final Product - Concentrate purified organic layer - Recrystallize or use column chromatography - Obtain pure pyrazole derivative F->G

Caption: Figure 2: Experimental Workflow Overview.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
4-(Pyridin-4-yl)piperazin-1-amine≥95%BLDpharm or equivalent1685253-16-0Starting hydrazine.[13]
Acetylacetone (2,4-Pentanedione)Reagent Grade, ≥99%Sigma-Aldrich or equivalent123-54-61,3-Dicarbonyl source.
Ethanol (EtOH), Anhydrous≥99.5%Standard Supplier64-17-5Reaction solvent.
Glacial Acetic Acid (AcOH)ACS Reagent, ≥99.7%Standard Supplier64-19-7Catalyst.[9]
Dichloromethane (DCM)ACS GradeStandard Supplier75-09-2Extraction solvent.
Sodium Bicarbonate (NaHCO₃)ACS GradeStandard Supplier144-55-8For aqueous wash.
Brine (Saturated NaCl solution)N/ALab-preparedN/AFor aqueous wash.
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous GranularStandard Supplier7757-82-6Drying agent.
Silica Gel60 Å, 230-400 meshStandard Supplier7631-86-9For chromatography (if needed).
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • TLC plates (silica gel on aluminum backing) and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filtration apparatus

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(Pyridin-4-yl)piperazin-1-amine (1.0 eq, e.g., 1.92 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous ethanol (40 mL) to the flask and stir until the amine dissolves. To this solution, add acetylacetone (1.05 eq, 1.07 mL, 10.5 mmol).

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette. The acid catalyzes the initial imine formation.[9]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 10% Methanol in DCM eluent system). Spot the starting amine and the reaction mixture. The reaction is complete upon the disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot.

  • Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up and Extraction:

    • Dissolve the resulting residue in dichloromethane (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid catalyst, followed by brine (1 x 30 mL).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic layer on the rotary evaporator to yield the crude product.

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If recrystallization is insufficient, purify the product via flash column chromatography on silica gel.

Characterization of 1-(4-(Pyridin-4-yl)piperazin-1-yl)-3,5-dimethyl-1H-pyrazole
  • Appearance: Expected to be an off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): Predicted signals would include singlets for the two pyrazole methyl groups (around δ 2.2-2.5 ppm), a singlet for the pyrazole C4-H (around δ 5.9-6.1 ppm), multiplets for the piperazine protons, and signals in the aromatic region for the pyridine ring.

  • ¹³C NMR (101 MHz, CDCl₃): Predicted signals for the pyrazole methyl carbons, pyrazole ring carbons, piperazine carbons, and pyridine carbons.

  • Mass Spectrometry (ESI+): Calculated m/z for C₁₄H₁₉N₅ [M+H]⁺: 270.17.

Discussion and Expert Insights

  • Regioselectivity: The use of a symmetrical 1,3-diketone like acetylacetone simplifies the synthesis by avoiding the formation of regioisomers.[14] If an unsymmetrical diketone (e.g., benzoylacetone) is used, two different pyrazole isomers can form. The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups and the steric hindrance of the hydrazine.[8] Careful characterization (e.g., using 2D NMR techniques like NOESY) would be required to determine the major isomer.

  • Alternative Conditions: For faster reaction times and potentially higher yields, microwave-assisted synthesis is an excellent alternative.[1] Reactions can often be completed in minutes instead of hours under microwave irradiation.[1]

  • Scope and Diversification: This protocol is highly versatile. By substituting acetylacetone with other 1,3-dicarbonyl compounds, a library of pyrazole derivatives with different substitution patterns at the 3 and 5 positions can be readily synthesized.[15][16][17] This allows for systematic structure-activity relationship (SAR) studies in a drug discovery context.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hydrazine derivatives can be toxic and should be handled with care.[9] Avoid inhalation and skin contact.

  • Organic solvents (Ethanol, DCM) are flammable and/or volatile. Keep away from ignition sources.

  • Glacial acetic acid is corrosive. Handle with care.

References

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. Available at: [Link]

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. ResearchGate. Available at: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]

  • knorr pyrazole synthesis. Slideshare. Available at: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications. Available at: [Link]

  • Paal–Knorr synthesis. Wikipedia. Available at: [Link]

  • recent advances in the synthesis of new pyrazole derivatives. Semantic Scholar. Available at: [Link]

  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. Available at: [Link]

  • Knorr Pyrazole Synthesis. ResearchGate. Available at: [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. Available at: [Link]

  • Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o). ResearchGate. Available at: [Link]

  • Knorr Pyrazole Synthesis. Indian Association for the Cultivation of Science. Available at: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC. Available at: [Link]

  • A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. ACS Publications. Available at: [Link]

  • Pyridazinyl amino derivatives as alk5 inhibitors. Google Patents.
  • Anilinomethylidene Derivatives of Cyclic 1,3-Dicarbonyl Compounds in the Synthesis of New Sulfur-Containing Pyridines and Quinolines. ResearchGate. Available at: [Link]

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Application Notes & Protocols: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-N'-aminopiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the N-Arylpiperazine Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of clinically successful drugs.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its two nitrogen atoms that serve as versatile synthetic handles, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1] Many therapeutic agents targeting central nervous system disorders, such as antipsychotics (clozapine), antidepressants (vortioxetine), and anxiolytics (buspirone), feature this critical moiety.[3][4]

The synthesis of N-arylpiperazines, and specifically their N-amino derivatives, is a key strategic transformation in drug discovery.[5] Traditional methods for forming aryl C-N bonds, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions and are limited to electron-deficient aryl systems, restricting their synthetic utility.[6][7] The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, providing a robust, general, and highly efficient method for constructing these vital C-N bonds under milder conditions with broad functional group tolerance.[6][8][9]

This guide provides an in-depth analysis of the Buchwald-Hartwig amination as applied to N-amino piperazine derivatives. It details the mechanistic underpinnings that govern the selection of reaction parameters and offers field-proven protocols for researchers engaged in pharmaceutical and materials science R&D.

Mechanistic Rationale: Deconstructing the Catalytic Cycle

The success of a Buchwald-Hartwig amination hinges on a deep understanding of its catalytic cycle. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle comprising three primary steps: oxidative addition, amine binding and deprotonation, and reductive elimination.[6][10] The judicious selection of catalyst, ligand, base, and solvent is paramount for navigating this cycle efficiently and minimizing off-cycle side reactions.

BHA_Mechanism Figure 1: Simplified Catalytic Cycle of Buchwald-Hartwig Amination cluster_inputs cluster_outputs Pd0 L₂Pd(0) Active Catalyst OA_Complex L₂Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L₂Pd(II)(Ar)(H₂NR)]⁺X⁻ Amine Complex OA_Complex->Amine_Complex Ligand Exchange (RNH₂) Amido_Complex L₂Pd(II)(Ar)(HNR) Amido Complex Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NHR Amido_Complex->Product BaseH Base-H⁺X⁻ Amido_Complex->BaseH ArX Ar-X ArX->OA_Complex Amine RNH₂ Amine->Amine_Complex Base Base Base->Amido_Complex

A simplified representation of the palladium-catalyzed cycle.
The Catalyst System: Palladium Source and Ligand Choice
  • Palladium Precatalyst: The active catalyst is a Pd(0) species. While Pd(0) sources like Pd₂(dba)₃ can be used directly, it is more common and practical to use air-stable Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂.[11] These are reduced in situ to Pd(0) by the amine or phosphine ligand. The choice of precatalyst can influence reaction kinetics and should be considered during optimization.

  • The Ligand (The "Engine" of the Reaction): The ligand is arguably the most critical component. Its role is to stabilize the palladium center, facilitate oxidative addition, and, most importantly, promote the final reductive elimination step to release the desired product. For cyclic secondary amines like N-amino piperazine, which can be sterically demanding, the use of bulky, electron-rich phosphine ligands is essential.[12][13]

    • First-Generation Ligands: Simple monodentate phosphines like P(o-tolyl)₃ were used in early protocols but had limited scope.[6]

    • Bidentate Phosphine Ligands: Ligands like BINAP and Xantphos offered significant improvements, allowing for the coupling of a broader range of amines by preventing catalyst decomposition and favoring reductive elimination over competing side reactions like β-hydride elimination.[6][14]

    • Bulky Biarylphosphines (Second/Third/Fourth Generation): Ligands developed in the Buchwald laboratory (e.g., XPhos, RuPhos, BrettPhos) and related systems have become the gold standard.[12][15] Their steric bulk creates a wide "bite angle" around the palladium, which accelerates the rate-limiting reductive elimination step, enabling the coupling of even unreactive aryl chlorides at lower temperatures and catalyst loadings.[15][16]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable complexes with palladium, offering excellent activity, particularly for challenging substrates.[17][18]

The Base and Solvent System
  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming the palladium-amido complex that precedes reductive elimination.[11] The most common choice is sodium tert-butoxide (NaOt-Bu) due to its high basicity and poor nucleophilicity.[11] However, its incompatibility with base-sensitive functional groups (e.g., esters, nitro groups) may necessitate the use of weaker inorganic bases like Cs₂CO₃ or K₃PO₄, often requiring higher reaction temperatures or more active catalyst systems.[19][20]

  • Solvent: The solvent must be anhydrous and capable of solubilizing all reaction components at the target temperature. Aprotic solvents are standard.

    • Toluene: A common, non-polar choice suitable for high-temperature reactions.

    • Dioxane & Tetrahydrofuran (THF): Ethereal solvents that often improve solubility and can facilitate reactions at moderate temperatures.[11]

    • Solvents to Avoid: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine can bind to the palladium center and inhibit catalysis.[11]

Quantitative Data Summary

The following table summarizes representative conditions for the Buchwald-Hartwig amination of piperazine derivatives with various aryl halides. These serve as excellent starting points for optimization when using N-amino piperazine analogues.

Aryl HalideAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromotolueneN-Boc-piperazinePd₂(dba)₃ (1)Xantphos (2)NaOt-Bu (1.4)Toluene1001695[21]
4-ChlorotolueneN-Boc-piperazinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101892[15]
2-BromopyridineN-MethylpiperazinePd(OAc)₂ (0.5)(R)-BINAP (0.2)NaOt-Bu (1.4)Toluene100298[22]
4-BromoanisolePiperidine(NHC)Pd(allyl)Cl (1)-NaOt-Bu (1.2)Toluene800.393[23]
1-Bromo-2,3-dichlorobenzeneN-Boc-piperazinePd₂(dba)₃ (1)XPhos (2)NaOt-Bu (1.5)Toluene1001285[3]

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.

General Experimental Workflow
A flowchart illustrating the key steps in the experimental protocol.
Protocol 1: General Procedure for Aryl Bromides with N-Amino-N'-Boc-piperazine

This protocol is a robust starting point for coupling aryl bromides with a protected N-amino piperazine, utilizing a common Pd(II) precatalyst and a bidentate ligand.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 1-Boc-4-aminopiperazine (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 0.01 equiv, 1 mol%)

  • Xantphos (0.02 mmol, 0.02 equiv, 2 mol%)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 1-Boc-4-aminopiperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and Xantphos (0.02 mmol).

  • Seal the tube with a rubber septum, and connect it to a Schlenk line. Evacuate the tube under vacuum and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-18 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired N-aryl-N'-amino-N'-Boc-piperazine.

Protocol 2: Optimized Procedure for Challenging Aryl Chlorides

This protocol employs a highly active Buchwald biarylphosphine ligand and a weaker base, making it suitable for less reactive aryl chlorides and substrates with base-sensitive functional groups.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • 1-Amino-piperazine (1.5 mmol, 1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) [RuPhos] (0.04 mmol, 0.04 equiv, 4 mol%)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 0.02 equiv, 2 mol%)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), 1-amino-piperazine (1.5 mmol), cesium carbonate (2.0 mmol), RuPhos (0.04 mmol), and Pd(OAc)₂ (0.02 mmol). Note: The cesium carbonate should be finely ground to maximize surface area.

  • Seal the tube, connect it to a Schlenk line, and purge with inert gas as described in Protocol 1.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C in a preheated oil bath and stir vigorously.

  • Monitor the reaction for completion by TLC or LC-MS (typically 12-24 hours).

  • Once complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel. Due to the basic nature of the product, it may be beneficial to pre-treat the silica gel with 1% triethylamine in the eluent system to prevent streaking.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (Pd(II) not reduced or Pd(0) oxidized).- Wet solvent or reagents.- Poor quality base.- Insufficient temperature.- Ensure a rigorously inert atmosphere.- Use freshly opened, anhydrous solvents.- Use a fresh bottle of base; grind it before use.- Increase temperature in 10 °C increments.
Hydrodehalogenation - The rate of reductive elimination is slow compared to side reactions.- Switch to a bulkier, more electron-rich ligand (e.g., from Xantphos to XPhos or RuPhos).- Lower the reaction temperature if possible.
Low Yield / Complex Mixture - Substrate degradation due to strong base.- Double arylation of N-amino piperazine.- Switch to a weaker base (e.g., K₃PO₄ or Cs₂CO₃).- Use a protecting group (e.g., Boc) on one of the amine nitrogens to ensure mono-arylation.
Poor Solubility - Reagents not fully dissolved at reaction temperature.- Try a different solvent system (e.g., switch from toluene to dioxane or a toluene/dioxane mixture).- Increase solvent volume (note this may slow reaction rates).

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides - Organic Reactions. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. [Link]

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  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC. [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides | Request PDF - ResearchGate. [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. [Link]

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  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination... - ResearchGate. [Link]

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  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. [Link]

  • New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction - ResearchGate. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. [Link]

  • The effect of steric hindrance in amines, and sterically destabilized twisted amides … - ResearchGate. [Link]

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Application Notes and Protocols for Reductive Amination Using 1-Amino-4-(4-pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-(Pyridyl)piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs spanning therapeutic areas from oncology to central nervous system (CNS) disorders.[1][2][3][4] Its prevalence stems from the desirable pharmacokinetic properties it often imparts, including enhanced aqueous solubility and bioavailability, due to the two basic nitrogen atoms which can serve as hydrogen bond acceptors.[4] The 1,4-disubstituted nature of the piperazine ring allows for precise vectorial elaboration of molecular complexity, enabling chemists to fine-tune a compound's interaction with biological targets.[1][5]

Among the vast library of piperazine-based building blocks, 1-amino-4-(4-pyridyl)piperazine stands out as a particularly versatile reagent. This molecule uniquely combines the advantageous features of the 4-(pyridyl)piperazine moiety—a common structural motif in CNS-active agents[6][7]—with a reactive primary amino group, in the form of a hydrazine derivative. This primary amine serves as a synthetic handle for the introduction of diverse substituents via reductive amination, a robust and highly reliable method for forming C-N bonds.[8][9]

This guide provides an in-depth exploration of the reductive amination of 1-amino-4-(4-pyridyl)piperazine with various carbonyl compounds. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and present representative data to empower researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic transformation.

The Mechanism of Reductive Amination: A Two-Step, One-Pot Symphony

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and broad substrate scope.[10] The process elegantly combines two distinct chemical events in a single reaction vessel: the formation of a hydrazone intermediate followed by its immediate reduction to the stable hydrazine product.[11][12]

The overall transformation can be dissected as follows:

  • Hydrazone Formation: The reaction commences with the nucleophilic attack of the terminal primary amine of 1-amino-4-(4-pyridyl)piperazine onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step, typically facilitated by mildly acidic conditions or the presence of a dehydrating agent, to yield a C=N double bond, forming a hydrazone intermediate.[13]

  • Hydride Reduction: A carefully chosen reducing agent, present in the same pot, then selectively reduces the newly formed hydrazone. The key to a successful reductive amination lies in the choice of a reductant that is potent enough to reduce the hydrazone (or its protonated iminium-like form) but gentle enough to avoid significant reduction of the starting carbonyl compound.[8][14]

Visualizing the Mechanism

The following diagram illustrates the step-by-step molecular transformations occurring during the reductive amination of 1-amino-4-(4-pyridyl)piperazine with a generic ketone.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reduction Reduction Step cluster_product Final Product A 1-Amino-4-(4-pyridyl)piperazine C Hemiaminal Intermediate A->C Nucleophilic Attack B Ketone (R1, R2) B->C D Hydrazone Intermediate C->D Dehydration (-H2O) E Hydrazone Protonation (optional, acid-catalyzed) D->E [H+] F Hydride Attack D->F NaBH(OAc)3 (direct reduction) E->F NaBH(OAc)3 G N-Alkyl-N'-(4-(pyridin-4-yl)piperazin-1-yl)amine F->G Protonation

Caption: Reaction mechanism of reductive amination.

Experimental Protocols: A Guide to Best Practices

The success of a reductive amination hinges on the judicious selection of reagents and reaction conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice for this transformation.[10][14] Its advantages over other hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are significant:

  • Enhanced Selectivity: NaBH(OAc)₃ is a milder reducing agent, which minimizes the premature reduction of the starting aldehyde or ketone.[8]

  • Non-Toxicity: It avoids the use of toxic cyanide species, which are a concern with NaBH₃CN.[10]

  • Acid Tolerance: The reaction can be performed in the presence of acetic acid, which can catalyze hydrazone formation without decomposing the reducing agent.[14]

Protocol 1: General Reductive Amination with Aldehydes and Ketones

This protocol provides a robust starting point for the reductive amination of 1-amino-4-(4-pyridyl)piperazine with a wide range of carbonyl compounds.

Materials:

  • 1-Amino-4-(4-pyridyl)piperazine

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, 0.5 - 1.0 equivalent for slow reactions)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-amino-4-(4-pyridyl)piperazine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (or DCE) to a concentration of approximately 0.1-0.2 M.

  • Carbonyl Addition: Add the aldehyde or ketone (1.1 eq) to the solution.

  • Imine Formation: Stir the mixture at room temperature under an inert atmosphere for 30-60 minutes. For less reactive ketones, this period may be extended, or a catalytic amount of acetic acid can be added to facilitate hydrazone formation.[14]

  • Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in DCM, to afford the pure N-substituted product.

Visualizing the Experimental Workflow

The following diagram outlines the general laboratory workflow for the reductive amination protocol.

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Amine & Carbonyl in Anhydrous Solvent B Stir for 30-60 min (Hydrazone Formation) A->B C Add NaBH(OAc)3 B->C Proceed to Reduction D Stir 2-24h at RT Monitor by TLC/LC-MS C->D E Quench with NaHCO3(aq) D->E Reaction Complete F Extract with DCM E->F G Wash with Brine F->G H Dry (Na2SO4) & Concentrate G->H I Silica Gel Chromatography H->I J Characterize Pure Product I->J

Caption: Experimental workflow for reductive amination.

Representative Data and Characterization

The protocols described herein are applicable to a variety of aldehydes and ketones. The following table provides a summary of expected results for the reaction of 1-amino-4-(4-pyridyl)piperazine with representative carbonyl partners.

EntryCarbonyl CompoundProductExpected Yield (%)Representative ¹H NMR (δ, ppm)MS (m/z) [M+H]⁺
1Cyclohexanone1-(Cyclohexylamino)-4-(4-pyridyl)piperazine85-958.21 (d, 2H), 6.65 (d, 2H), 3.55 (t, 4H), 3.01 (t, 4H), 2.50-2.60 (m, 1H), 1.00-1.90 (m, 10H)261.2
2Benzaldehyde1-(Benzylamino)-4-(4-pyridyl)piperazine80-908.22 (d, 2H), 7.25-7.40 (m, 5H), 6.67 (d, 2H), 4.10 (s, 2H), 3.58 (t, 4H), 3.05 (t, 4H)269.2
3Acetone1-(Isopropylamino)-4-(4-pyridyl)piperazine75-858.20 (d, 2H), 6.64 (d, 2H), 3.53 (t, 4H), 3.00 (t, 4H), 2.80-2.90 (m, 1H), 1.10 (d, 6H)221.2

Note: NMR data are hypothetical and representative of expected chemical shifts in CDCl₃. Actual values may vary. Yields are based on typical outcomes for this reaction type.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction is sluggish or yields are low, consider adding a catalytic amount of acetic acid to promote hydrazone formation. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the intermediate and deactivate the reducing agent.

  • Side Reactions: Over-reduction of the carbonyl starting material can occur if a less selective reducing agent (like NaBH₄) is used or if the reaction temperature is too high. Using NaBH(OAc)₃ at room temperature is the most reliable method to avoid this.[8]

  • Purification Challenges: The basic nitrogen atoms in the product can cause streaking on silica gel chromatography. To mitigate this, the column can be pre-treated with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%).

  • Substrate Scope: While this reaction is robust, highly hindered ketones may react slowly. In such cases, extending the reaction time or gentle heating (e.g., to 40 °C) may be beneficial.

Conclusion

The reductive amination of 1-amino-4-(4-pyridyl)piperazine is a highly effective and versatile strategy for synthesizing a diverse array of N-substituted piperazine derivatives. By leveraging the mild and selective power of sodium triacetoxyborohydride, researchers can reliably construct novel molecules with significant potential in drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important synthetic transformation.

References

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Troubleshooting & Optimization

preventing oxidation of 4-(Pyridin-4-yl)piperazin-1-amine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of 4-(Pyridin-4-yl)piperazin-1-amine During Storage Role: Senior Application Scientist (Stability & Formulation) Format: Technical Support Center (Interactive Q&A)

Status: System Operational Ticket ID: STAB-PYR-PIP-001 Agent: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Stability Support Center. You are likely working with 4-(Pyridin-4-yl)piperazin-1-amine (often an intermediate in the synthesis of HIV or tuberculosis therapeutics).

This molecule presents a "perfect storm" for instability: it combines an electron-rich hydrazine moiety (N-NH₂) with a conjugated pyridine system . Without rigorous intervention, this compound will degrade via oxidative deamination and dimerization, potentially generating genotoxic impurities.

Below is your technical guide to preventing this, structured as a dynamic troubleshooting session.

Module 1: Critical Storage Protocols (The "How-To")

User Question: I just received a shipment of the free base. What are the absolute minimum requirements to keep it stable for 6 months?

Scientist Response: Do not store this compound as a free base if you can avoid it. The free base hydrazine is significantly more reactive than its salt forms. If you must store the free base, you must strictly adhere to the "3-Factor Blockade" :

  • Atmospheric Blockade (Argon/Nitrogen): The primary degradation driver is atmospheric oxygen reacting with the N-amino group.

    • Protocol: Purge the headspace of the vial with dry Argon (Ar) for 30 seconds before sealing. Argon is heavier than air and provides a better blanket than Nitrogen.

  • Thermal Blockade (-20°C or lower):

    • Protocol: Store at -20°C for short-term (<1 month) or -80°C for long-term.

  • Photonic Blockade (Amber Glass):

    • Protocol: The pyridine ring makes the molecule photo-active. Use amber vials or wrap clear vials in aluminum foil.

Comparative Stability Data:

Storage StateConditionEstimated Shelf LifePrimary Failure Mode
Free Base 25°C, Air, Clear Vial< 48 HoursRapid yellowing (Oxidation/Dimerization)
Free Base -20°C, Argon, Amber3-6 MonthsSlow oxidative deamination
HCl Salt 25°C, Air, Desiccator1-2 MonthsHydrolysis (if wet)
HCl Salt -20°C, Argon, Amber> 2 YearsOptimal State

Expert Insight: If you have the capability, convert the free base to the dihydrochloride salt . Protonating the hydrazine nitrogen (


) and the pyridine nitrogen (

) withdraws electron density, rendering the molecule significantly less susceptible to radical oxidation [1].
Module 2: Troubleshooting Degradation (The "What Went Wrong")

User Question: My white powder has turned a pale yellow/orange. Is it still usable?

Scientist Response: Stop. Do not use this material without validation. The color change is a hallmark of diazenium formation or azo-coupling .

Use the following decision tree to diagnose the impurity:

Diagram 1: Stability Troubleshooting Decision Tree

StabilityTree Start Sample Discoloration (Yellow/Orange) LCMS Run LC-MS (Electrospray +) Start->LCMS M_Plus_16 Peak at M+16 (N-Oxide) LCMS->M_Plus_16 Oxidative Addition M_Minus_2 Peak at M-2 (Imine/Diazene) LCMS->M_Minus_2 Dehydrogenation M_Minus_15 Peak at M-15/16 (Deamination) LCMS->M_Minus_15 N-N Cleavage Action1 Discard. Check Headspace Purge. M_Plus_16->Action1 Action2 Discard. Check Light Exposure. M_Minus_2->Action2 Action3 Salvageable via Recrystallization (maybe). M_Minus_15->Action3

Caption: Diagnostic workflow for identifying degradation products based on mass shifts.

Key Degradation Markers:

  • M+16 (N-Oxide): Direct reaction with singlet oxygen.

  • M-15/16 (Deaminated Parent): Loss of the -NH₂ group to form 1-(pyridin-4-yl)piperazine. This is critical because the resulting secondary amine is a known nitrosamine precursor (NDSRI risk) [2].

Module 3: Chemical Mechanism (The "Why")[1]

User Question: Why is this specific amine so unstable compared to regular piperazine?

Scientist Response: It comes down to the 1,1-disubstituted hydrazine motif.[1]

  • Radical Initiation: The

    
     bond is weaker than a standard 
    
    
    
    bond. Trace metal ions (Fe, Cu) or light can initiate a single electron transfer (SET).
  • Diazenium Formation: The hydrazine oxidizes to a diazenium ion (

    
    ).
    
  • Fate of the Intermediate: This reactive intermediate can either:

    • Dimerize to form tetrazanes (colored impurities).

    • Lose

      
       to revert to the secondary amine (deamination).
      

Diagram 2: Oxidation Pathway of N-Amino Piperazine

OxidationPath Parent 4-(Pyridin-4-yl) piperazin-1-amine (R2N-NH2) Radical Radical Cation (R2N-NH2•+) Parent->Radical O2 / Light / Metals Diazene Diazenium Ion (R2N+=NH) Radical->Diazene -H+ Degradant1 Tetrazene (Dimerization - Color) Diazene->Degradant1 Dimerization Degradant2 1-(Pyridin-4-yl) piperazine (Deamination) Diazene->Degradant2 -N2

Caption: Mechanistic pathway showing the conversion of the hydrazine moiety into colored dimers or deaminated precursors.

Module 4: Handling & Reconstitution

User Question: I need to weigh out 5mg for an assay. How do I do this without degrading the whole batch?

Scientist Response: Handling is the highest-risk moment for oxidation. Follow the "Cold-Chain Inert" protocol:

  • Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture (water) onto the hygroscopic salt, accelerating hydrolysis.

  • The "Glove Box" Rule: If possible, weigh inside a nitrogen-filled glove box.

  • Alternative - The "Funnel" Technique:

    • If working on a benchtop, place a funnel over the balance pan and flow a gentle stream of Argon into the funnel while weighing.

  • Solvent Choice:

    • Avoid: DMSO (can act as a mild oxidant over time).

    • Preferred: Degassed Methanol or Water (for salts). Use immediately.

Regulatory Warning (Nitrosamines): Because this molecule can degrade into a secondary amine (1-(pyridin-4-yl)piperazine), it is at high risk for forming Nitrosamine Drug Substance Related Impurities (NDSRIs) if exposed to nitrites [3].

  • Action: Ensure all solvents and excipients are certified "Nitrite-Free."

  • Action: Add an antioxidant scavenger (Ascorbic Acid or alpha-Tocopherol) to your formulation buffer if permissible.

References
  • Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing.
  • U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs.

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.

  • World Health Organization (WHO). (2020). Nitrosamine concerns in rifampicin and rifapentine. (Contextualizes hydrazine/piperazine risks in TB drugs).

Sources

Technical Support Center: Optimizing Condensation Reactions with 4-(Pyridin-4-yl)piperazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of Schiff bases via condensation of 4-(Pyridin-4-yl)piperazin-1-amine with carbonyl compounds. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction, improve yields, and ensure high product purity. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer standardized protocols based on established best practices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the condensation reaction.

Q1: What is the fundamental mechanism of the condensation reaction between 4-(Pyridin-4-yl)piperazin-1-amine and an aldehyde or ketone?

A: The reaction proceeds via a nucleophilic addition-elimination pathway to form an imine (also known as a Schiff base). The mechanism is typically catalyzed by a mild acid and involves several equilibrium steps.[1] The generally accepted sequence is:

  • Protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack.

  • Addition of the primary amine (the –NH₂ group of your piperazine derivative) to the activated carbonyl carbon, forming a protonated carbinolamine intermediate.

  • Deprotonation of the nitrogen to yield a neutral carbinolamine.

  • Protonation of the hydroxyl group on the carbinolamine, converting it into a good leaving group (–OH₂⁺).

  • Elimination of a water molecule to form a resonance-stabilized iminium ion.

  • Deprotonation of the nitrogen by a weak base (like the solvent or water) to yield the final, neutral imine product and regenerate the acid catalyst.[1]

Q2: Why is acid catalysis required, and how do I determine the optimal amount?

A: Acid catalysis is crucial because it activates the carbonyl group, making it more electrophilic and susceptible to attack by the weakly nucleophilic amine.[2] However, the pH of the reaction is critical.

  • Too little acid: The carbonyl is not sufficiently activated, and the reaction is slow.

  • Too much acid: The amine nucleophile (4-(Pyridin-4-yl)piperazin-1-amine) becomes fully protonated to its ammonium salt. This removes its lone pair of electrons, rendering it non-nucleophilic and halting the reaction.[2]

The optimal pH is typically weakly acidic, often in the range of 4-6. This can be achieved by using a catalytic amount of a mild acid like acetic acid, p-toluenesulfonic acid (p-TsOH), or an acidic resin. A good starting point is 0.1-0.5 mol% of the acid catalyst relative to the limiting reagent.

Q3: What is the most effective method for removing water from the reaction?

A: The condensation reaction is an equilibrium process that produces water. According to Le Châtelier's principle, removing water is essential to drive the reaction to completion and maximize yield. The two most common methods are:

  • Azeotropic Distillation: This is highly effective. The reaction is run in a solvent that forms a low-boiling azeotrope with water (e.g., toluene, benzene, or cyclohexane). A Dean-Stark apparatus is used to physically trap and remove the water as it is formed, continuously shifting the equilibrium toward the product.

  • Chemical Dehydrating Agents: For reactions that are sensitive to high temperatures, adding a dehydrating agent directly to the flask is a good alternative. Common agents include anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å). Molecular sieves are often preferred as they are less likely to interfere with the reaction.

Q4: How can I effectively monitor the reaction's progress?

A: Monitoring the reaction is key to determining the optimal reaction time and preventing the formation of degradation byproducts.

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method. Spot the reaction mixture alongside your starting materials (the amine and the carbonyl compound) on a TLC plate. The disappearance of the limiting starting material and the appearance of a new spot for the product indicate progress. A co-spot (a lane where both the starting material and reaction mixture are spotted) can help confirm the consumption of the starting material.

  • NMR Spectroscopy: For a more quantitative assessment, a small aliquot can be taken from the reaction mixture, the solvent removed, and a quick ¹H NMR spectrum recorded. The appearance of the characteristic imine proton signal (–CH=N–), typically in the δ 8-9 ppm range for aldehyde-derived imines, confirms product formation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the product is sufficiently volatile, GC-MS can be used to monitor the disappearance of starting materials and the appearance of the product peak with its corresponding mass-to-charge ratio.

Section 2: In-Depth Troubleshooting Guide

This guide provides solutions to specific experimental problems.

Problem 1: Low or No Product Yield

This is the most frequent issue. The underlying cause must be systematically diagnosed.

Cause A: Suboptimal pH and Catalyst Inefficiency
  • The Problem: Your reaction has stalled, or the yield is minimal after several hours. TLC analysis shows predominantly unreacted starting materials.

  • The Chemistry: The nucleophilicity of the primary amine on the piperazine ring is highly sensitive to pH. The pyridine and the tertiary piperazine nitrogen atoms also have distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73 for piperazine itself), which can buffer the reaction or compete for the acid catalyst.[3] If the pH is too low, your amine is non-nucleophilic; if it's too high, the carbonyl isn't activated.

  • Solutions:

    • pH Titration: If possible, use a pH meter to adjust the reaction mixture to a pH of 4-6 with a dilute solution of your acid catalyst (e.g., acetic acid in the reaction solvent).

    • Catalyst Screening: If p-TsOH is failing, try a milder catalyst like pyridinium p-toluenesulfonate (PPTS) or a solid-supported acid catalyst (e.g., Amberlyst-15), which can be easily filtered off.

    • Buffered Systems: Consider using a buffer system, such as an acetate buffer, to maintain the optimal pH throughout the reaction.

Cause B: Inefficient Water Removal
  • The Problem: The reaction starts but seems to reach an equilibrium with significant starting material remaining.

  • The Chemistry: Water is a product of the reaction. Its presence allows for the reverse reaction (hydrolysis of the imine) to occur, preventing the reaction from reaching completion.[4]

  • Solutions:

    • Optimize Azeotropic Removal: If using a Dean-Stark trap with toluene, ensure the solvent is refluxing vigorously enough to facilitate efficient azeotropic removal of water. Ensure your glassware is perfectly dry before starting.[5]

    • Use a Dehydrating Agent: Switch to or add a chemical dehydrating agent. Activated 3Å or 4Å molecular sieves are excellent choices. Use a sufficient quantity (e.g., 1-2 times the weight of the limiting reagent).

Cause C: Steric Hindrance
  • The Problem: The reaction is slow or gives low yields, particularly when using a bulky ketone or aldehyde.

  • The Chemistry: The nucleophilic attack of the amine on the carbonyl carbon is sensitive to steric hindrance. Large groups on either the amine or the carbonyl compound can physically block the approach, increasing the activation energy of the reaction.[6][7]

  • Solutions:

    • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier. Refluxing in a higher-boiling solvent like xylene may be beneficial.

    • Increase Reaction Time: Sterically hindered reactions simply require more time to reach completion. Monitor by TLC until no further change is observed.

    • Use a Lewis Acid Catalyst: In some cases of severe steric hindrance, a Lewis acid catalyst like scandium triflate (Sc(OTf)₃) or titanium tetrachloride (TiCl₄) can be more effective at activating the carbonyl group than a Brønsted acid.[4]

Problem 2: Significant Impurity Profile

High yields are meaningless if the product is impure. Identifying and mitigating side reactions is critical.

Cause A: Aldol Self-Condensation of the Carbonyl Partner
  • The Problem: You observe multiple byproducts, especially when using an enolizable aldehyde or ketone (one with α-hydrogens).

  • The Chemistry: Under acidic or basic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation (the Aldol condensation) to form α,β-unsaturated carbonyl compounds, which consumes your starting material and complicates purification.[8][9]

  • Solutions:

    • Control Temperature: Aldol reactions are often accelerated by heat. Running the reaction at a lower temperature may suppress this side reaction.

    • Order of Addition: Add the carbonyl compound slowly to a solution of the amine and the catalyst. This keeps the instantaneous concentration of the carbonyl low, favoring the desired reaction with the amine over self-condensation.

Cause B: Unreacted Starting Materials in Final Product
  • The Problem: Purification is difficult because the product is contaminated with starting amine or carbonyl.

  • The Chemistry: This is often a result of an incomplete reaction (see Problem 1) or challenging separation due to similar polarities.

  • Solutions:

    • Stoichiometric Adjustment: Use a slight excess (1.1-1.2 equivalents) of the more volatile or easily removed starting material to ensure the complete consumption of the more valuable one.

    • Acid/Base Workup: Exploit the basicity of your product and starting amine. During workup, wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic compounds will move into the aqueous layer as their hydrochloride salts. The organic layer can then be washed, dried, and the free bases recovered from the aqueous layer by basifying with NaOH and re-extracting.

    • Purification Strategy: If co-elution occurs on silica gel, consider switching to a different stationary phase like alumina (basic or neutral) or using a reversed-phase column.

Section 3: Standardized Experimental Protocols

These protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Condensation with Azeotropic Water Removal

This method is ideal for thermally stable compounds where complete water removal is critical.

  • Glassware Preparation: Oven-dry all glassware, including a round-bottom flask, a Dean-Stark trap, and a condenser, at 120°C for at least 4 hours. Assemble the apparatus hot under a positive pressure of nitrogen or argon.[5]

  • Reagent Addition: To the round-bottom flask, add 4-(Pyridin-4-yl)piperazin-1-amine (1.0 eq), the aldehyde or ketone (1.05 eq), and a magnetic stir bar.

  • Solvent and Catalyst: Add an appropriate azeotropic solvent (e.g., toluene, 10-20 mL per mmol of amine) via syringe. Add the acid catalyst (e.g., p-TsOH·H₂O, 0.02 eq).

  • Reaction: Heat the mixture to a vigorous reflux. You should observe water collecting in the side arm of the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) every 1-2 hours.

  • Work-up: Once the limiting reagent is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash the solution with saturated aqueous sodium bicarbonate (to neutralize the acid), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Condensation with a Chemical Dehydrating Agent

This method is suitable for reactions that are sensitive to high temperatures.

  • Glassware Preparation: Ensure all glassware is thoroughly dried.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-(Pyridin-4-yl)piperazin-1-amine (1.0 eq), the carbonyl compound (1.05 eq), anhydrous solvent (e.g., Dichloromethane or THF), and a magnetic stir bar.

  • Dehydrating Agent: Add freshly activated powdered 4Å molecular sieves (approx. 1.5 g per mmol of amine).

  • Catalyst and Reaction: Add the acid catalyst (e.g., acetic acid, 0.1 eq). Stir the reaction at room temperature or with gentle heating (e.g., 40°C).

  • Monitoring: Monitor the reaction progress by TLC or NMR.

  • Work-up: Upon completion, filter off the molecular sieves, washing them with the reaction solvent. Concentrate the filtrate under reduced pressure. Proceed with an appropriate aqueous work-up and purification as described in Protocol 1.

Section 4: Visual Aids and Data

Diagrams
Generalized Reaction Mechanism

G Reactants Amine (R-NH₂) + Carbonyl (R'=O) ActivatedCarbonyl Protonated Carbonyl (R'=OH⁺) Reactants->ActivatedCarbonyl + H⁺ Carbinolamine Carbinolamine Intermediate ActivatedCarbonyl->Carbinolamine + R-NH₂ - H⁺ ProtonatedCarbinolamine Protonated Carbinolamine (R-NH-C-OH₂⁺) Carbinolamine->ProtonatedCarbinolamine + H⁺ Iminium Iminium Ion (R-N⁺=C) ProtonatedCarbinolamine->Iminium - H₂O Product Imine (Schiff Base) (R-N=C) Iminium->Product - H⁺

Caption: The P-A-D-P-E-D mechanism for imine formation.

Troubleshooting Decision Tree

G Start Low Yield? Check_SM Starting Materials (SM) Remain? Start->Check_SM Check_H2O Inefficient Water Removal? Check_SM->Check_H2O Yes Check_SideRxns Side Reactions (e.g., Aldol)? Check_SM->Check_SideRxns No Check_Sterics Steric Hindrance? Check_H2O->Check_Sterics No Solution_H2O Use Dean-Stark or Molecular Sieves Check_H2O->Solution_H2O Yes Check_pH Suboptimal pH? Check_Sterics->Check_pH No Solution_Sterics Increase Temp/Time or use Lewis Acid Check_Sterics->Solution_Sterics Yes Solution_pH Optimize Catalyst Loading (pH 4-6) Check_pH->Solution_pH Yes End Yield Improved Solution_H2O->End Solution_Sterics->End Solution_pH->End Solution_SideRxns Control Temp & Order of Addition Check_SideRxns->Solution_SideRxns Yes Solution_SideRxns->End

Caption: A decision tree for troubleshooting low reaction yields.

Data Table
ParameterRecommendationRationale & Key Considerations
Solvent Toluene, Xylene, Dichloromethane (DCM), Tetrahydrofuran (THF)Toluene/Xylene are best for azeotropic water removal. DCM/THF are good for lower temperature reactions with chemical drying agents. Avoid protic solvents like ethanol unless it is anhydrous, as they can interfere with the equilibrium.[9]
Catalyst p-Toluenesulfonic acid (p-TsOH), Acetic Acid (AcOH), Pyridinium p-toluenesulfonate (PPTS)Start with 0.01-0.05 eq of a mild acid. The inherent basicity of the starting material and product can neutralize the catalyst, so optimization is key.[2]
Temperature Room Temp to Reflux (40-140 °C)Governed by solvent choice and reactant stability/reactivity. Higher temperatures favor sterically hindered reactions but may increase side reactions.
Dehydrating Agent Molecular Sieves (3Å or 4Å), Anhydrous MgSO₄, Anhydrous Na₂SO₄Molecular sieves are generally the cleanest option. Ensure they are properly activated (heated under vacuum) before use.

References

  • Xiao, J. et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines.
  • Zhang, L. et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research. [Link]

  • Wang, J. et al. (2023). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. ResearchGate. [Link]

  • (No Author). (n.d.). The mechanisms and catalysis of imine formation and exchange. Organic & Biomolecular Chemistry - RSC Publishing.
  • Li, Y. et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • (No Author). (2021). Does imine/amine formation require the presence of an acid catalyst? Reddit. [Link]

  • (No Author). (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. [Link]

  • Brückner, R. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc. [Link]

  • Cave, G. W. V., & Raston, C. L. (2001). Efficient synthesis of pyridines via a sequential solventless aldol condensation and Michael addition. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Lane, A. M. et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. [Link]

  • Lane, A. M. et al. (2015). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ResearchGate. [Link]

  • (No Author). (2013). Synthesis, spectral characterization, antimicrobial and nuclease activity of schiff base transition metal complexes. Journal of Chemical and Pharmaceutical Research. [Link]

  • (No Author). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • (No Author). (2016). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. DergiPark. [Link]

Sources

stability of 4-(Pyridin-4-yl)piperazin-1-amine in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 4-(Pyridin-4-yl)piperazin-1-amine

Executive Summary

4-(Pyridin-4-yl)piperazin-1-amine (CAS: 1685253-16-0) is a specialized heterocyclic building block often used in the synthesis of kinase inhibitors and antifungals. Unlike its parent compound (1-(4-pyridyl)piperazine), this molecule contains a terminal N-amino (hydrazine-like) moiety.

Critical Technical Warning: This N-amino group fundamentally alters stability. It introduces two specific failure modes not present in standard piperazines:

  • High susceptibility to oxidation (forming azo/tetrazene dimers).

  • Rapid condensation with ketones/aldehydes (forming hydrazones), often caused by trace acetone in glassware or formaldehyde in low-grade solvents.

Module 1: Solubility & Dissolution Strategy

User Query: "I cannot get the compound to dissolve in neutral water at >10 mM. It forms a cloudy suspension. How do I solubilize it for biological assays?"

Technical Insight

The molecule possesses two basic centers: the pyridine nitrogen (pKa ~5.2) and the piperazine nitrogen (pKa ~9.8, though modified by the N-amine). In neutral water (pH 7.0), the molecule exists in an equilibrium where a significant fraction is uncharged (free base), leading to aggregation. The N-amino group reduces the polarity compared to a simple amine, behaving more like a hydrazine.

Troubleshooting Protocol: The "Acid-Lock" Method

To ensure stable dissolution, you must force protonation of the piperazine ring.

  • Solvent Choice: Do not use pure water or PBS initially.

  • Primary Solubilization: Dissolve the solid in 0.1 M HCl or DMSO .

    • Target Concentration: Up to 50 mM is achievable in 0.1 M HCl.

  • Dilution: Dilute this stock into your assay buffer.

    • Note: If diluting into PBS, ensure the final pH does not drift above 7.4, or precipitation may occur.

Solubility Compatibility Table

Solvent SystemSolubility LimitStability RiskRecommendation
Water (Neutral) < 5 mM (Poor)LowAvoid for stock solutions.
0.1 M HCl > 50 mM (High)ModerateRecommended for aqueous stocks.
DMSO > 100 mM (High)LowBest for cryo-storage.
Ethanol ModerateHighAvoid (promotes oxidation).
Acetone Incompatible Critical NEVER USE (Rapid reaction).

Module 2: Stability & Reactivity (The "Ghost Peak" Phenomenon)

User Query: "My LC-MS shows a new peak with M+40 mass units appearing after 24 hours. Is the compound degrading?"

Root Cause Analysis: Schiff Base Formation

This is the most common error when handling N-amino piperazines. The M+40 peak corresponds to the formation of a hydrazone adduct with acetone (Molecular Weight of Acetone = 58; Loss of Water = 18; Net Mass Gain = +40 Da).

  • Source of Contamination: Glassware rinsed with acetone and not fully dried, or use of low-grade solvents containing trace ketones.

  • Mechanism: The nucleophilic N-NH₂ attacks the electrophilic carbonyl of the ketone.

Diagram: The Acetone Trap & Oxidation Pathway

DegradationPathways cluster_prevention Prevention Strategy Compound 4-(Pyridin-4-yl) piperazin-1-amine (Active) Hydrazone Acetone Hydrazone (Inactive Adduct) [M+40 Peak] Compound->Hydrazone Nucleophilic Attack (Fast) Dimer Tetrazene Dimer (Oxidative Coupling) Compound->Dimer Oxidation (Slow) Acetone Trace Acetone (Glassware/Solvent) Acetone->Hydrazone Oxygen Dissolved Oxygen (pH > 7) Oxygen->Dimer Action1 Use Virgin Glassware (No Acetone Wash) Action2 Argon Purge

Caption: Figure 1. Dual degradation pathways. The red path (Acetone reaction) is rapid and irreversible. The yellow path (Oxidation) is pH-dependent.

Module 3: Storage & Handling FAQs

Q1: The powder turned from white to faint yellow. Is it still usable?

  • Answer: The yellowing indicates surface oxidation of the hydrazine moiety to azo/nitroso species.

  • Verdict: If the color is faint, check purity by HPLC. If purity is >95%, it is usable for biological assays but not for precise kinetics (Kd determination).

  • Prevention: Store under Argon/Nitrogen at -20°C.

Q2: Can I use this compound in cell culture media (DMEM/RPMI)?

  • Answer: Yes, but with caution.

  • Risk: Many media contain pyruvate (a keto-acid). The N-amine can react with pyruvate to form a hydrazone, reducing the effective concentration of the drug.

  • Solution: Prepare the stock in DMSO (1000x) and spike into media immediately before use. Do not incubate the compound in media for >24 hours without refreshing.

Q3: Why does the compound precipitate when I freeze the aqueous stock?

  • Answer: "pH Shift on Freezing." Phosphate buffers can undergo significant pH shifts (up to 2-3 units) during the freezing process. If the pH rises, the compound deprotonates and crashes out.

  • Solution: Flash freeze in liquid nitrogen to prevent crystal exclusion effects, or store solely in DMSO.

Module 4: Quality Control Protocol

Before starting critical experiments, validate the integrity of your batch using this rapid check.

The "Acetone Test" (Diagnostic) If you suspect your compound is already degraded or unreactive:

  • Dissolve a small aliquot in Methanol.

  • Add 2 equivalents of Acetone.

  • Run LC-MS after 10 minutes.

  • Result: You should see complete conversion to the M+40 hydrazone.

    • If yes: Your starting material was reactive and intact.

    • If no (and no M+40 peak appears): Your N-amine group was likely already oxidized or capped, rendering the batch defective.

References

  • PubChem. 1-(4-Pyridyl)piperazine Compound Summary (Parent Structure Data). National Library of Medicine. Available at: [Link]

  • Gassnova. Biodegradation of N-nitrosopiperazines and amine derivatives (Mechanisms of N-N bond stability). Available at: [Link]

Validation & Comparative

A Comparative Guide to Identifying the N-NH2 Proton Peak in NMR Spectra of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous drugs across various therapeutic areas. Accurate structural elucidation of novel piperazine derivatives is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process. However, a common challenge arises in the unambiguous identification of the N-H proton signal of a secondary amine (N-NH2). This proton's chemical shift is notoriously variable, and its signal can be broad, making it difficult to distinguish from baseline noise or other signals.

This guide provides a systematic, in-depth comparison of experimental NMR approaches to confidently identify and characterize the N-NH2 proton peak in piperazine derivatives. We will delve into the underlying principles of why this peak is so elusive and present a series of self-validating protocols to ensure accurate assignment.

Section 1: The Elusive Nature of the N-NH2 Proton Signal

The difficulty in pinpointing the N-NH2 proton signal stems from several key factors that influence its appearance in a proton NMR (¹H NMR) spectrum.

1.1. Chemical Shift Variability:

Unlike the relatively predictable chemical shifts of C-H protons, the N-H proton of a secondary amine in a piperazine derivative can appear over a wide range, typically from δ 1-5 ppm, but sometimes extending further. This variability is primarily due to:

  • Hydrogen Bonding: N-H protons readily participate in hydrogen bonding with solvent molecules or other molecules of the analyte. The extent of hydrogen bonding significantly impacts the electron density around the proton, causing a deshielding effect and a downfield shift (higher ppm value).[1][2][3] The strength of these interactions is highly dependent on the solvent, concentration, and temperature.[4][5]

  • Solvent Effects: The choice of deuterated solvent for the NMR experiment has a profound effect. Protic solvents can exchange with the N-H proton, while aprotic, hydrogen-bond-accepting solvents like DMSO-d₆ can lead to sharper signals and more downfield shifts compared to less interactive solvents like CDCl₃.[4][6]

  • Concentration and Temperature: As concentration increases, intermolecular hydrogen bonding becomes more prevalent, often leading to a downfield shift.[3] Conversely, increasing the temperature can disrupt hydrogen bonds, causing an upfield shift.[3][6]

  • Acidity and pH: The acidity of the medium and the pKa of the piperazine derivative will influence the protonation state of the nitrogen atoms, dramatically altering the chemical shift.

1.2. Peak Broadening and Exchange Phenomena:

The N-NH2 peak is often characterized by its broad appearance, which can be attributed to:

  • Quadrupole Broadening: The nitrogen-14 (¹⁴N) nucleus, the most abundant isotope of nitrogen, has a nuclear spin of I=1 and is a quadrupolar nucleus.[7][8] This means it has a non-spherical charge distribution, which can interact with the local electric field gradient, leading to rapid relaxation and a broadening of the signal of the attached proton.[9][10]

  • Chemical Exchange: The N-H proton is labile and can undergo rapid chemical exchange with other labile protons in the sample, such as residual water.[11] This exchange process can occur on a timescale similar to the NMR experiment, leading to a broadening of the signal. If the exchange is very fast, the signal can even average out with the water signal or become too broad to be detected.

1.3. Coupling (or Lack Thereof):

In theory, the N-H proton should couple to adjacent C-H protons on the piperazine ring, resulting in a splitting of both signals (a triplet for the N-H if coupled to a CH₂ group). However, this coupling is often not observed.[12] The same rapid chemical exchange and quadrupolar effects that cause peak broadening can also decouple the N-H proton from its neighbors, resulting in the observation of a broad singlet.[11]

Section 2: A Multi-faceted Experimental Approach for Unambiguous Identification

2.1. The Foundational Experiment: Standard ¹H NMR

The first step is always to acquire a standard, high-quality ¹H NMR spectrum.

Experimental Protocol: ¹H NMR Analysis [13]

  • Sample Preparation: Dissolve 5-10 mg of the piperazine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[13]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to δ = 0.00 ppm.[13]

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.[13]

  • Acquisition:

    • Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[13]

Initial Analysis: Carefully examine the spectrum for broad singlets in the δ 1-5 ppm region. Note their chemical shift and integration value.

2.2. Confirmation Technique 1: D₂O Exchange

This is the most common and definitive method for identifying exchangeable protons like those in N-H and O-H groups.[14][15]

Principle: Deuterium oxide (D₂O) contains deuterium (D), an isotope of hydrogen. When a few drops of D₂O are added to the NMR sample, the labile N-H protons will exchange with deuterium atoms.[15] Since deuterium is not observed in a ¹H NMR spectrum, the N-NH2 peak will disappear.[14]

Experimental Protocol: D₂O Exchange [14]

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add 1-2 drops of D₂O to the tube.

  • Gently shake the tube for about a minute to ensure mixing.

  • Re-acquire the ¹H NMR spectrum using the same parameters.

  • Compare the two spectra. The peak corresponding to the N-NH2 proton will have disappeared or significantly diminished in the second spectrum.[14]

Caption: D₂O Exchange Workflow for N-H Peak Identification.

2.3. Confirmation Technique 2: Temperature-Dependent NMR

Varying the temperature of the NMR experiment can provide valuable clues for identifying the N-NH2 peak.[6]

Principle: Lowering the temperature slows down two important processes: molecular tumbling and chemical exchange. It also tends to favor the formation of more stable, and thus more deshielded, hydrogen bonds.[6][16]

Expected Results:

  • As the temperature is lowered, the rate of chemical exchange decreases, which can lead to a sharpening of the N-NH2 peak .

  • The strengthening of hydrogen bonds at lower temperatures will typically cause the N-NH2 peak to shift downfield (to a higher ppm value).[17]

  • Conversely, increasing the temperature often causes the peak to broaden and shift upfield.[6]

Experimental Protocol: Temperature-Dependent ¹H NMR

  • Set up the standard ¹H NMR experiment as described in 2.1.

  • Acquire a spectrum at room temperature (e.g., 298 K).

  • Decrease the temperature in increments (e.g., 10-20 K) and acquire a spectrum at each temperature after allowing the sample to equilibrate.

  • Acquire spectra at one or two temperatures above room temperature as well.

  • Analyze the series of spectra, tracking the chemical shift and peak width of the suspected N-NH2 signal.

Data Presentation: Example of Temperature Effects on N-NH2 Peak

Temperature (K)Chemical Shift (δ ppm)Peak Width (Hz)
3182.3525
298 (Room Temp)2.5018
2782.6810
2582.856

2.4. Confirmation Technique 3: 2D NMR Spectroscopy

Two-dimensional (2D) NMR experiments can provide definitive evidence of connectivity, confirming the assignment of the N-NH2 proton by showing its relationship to other atoms in the molecule.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other.[18][19] If the N-H exchange rate is slow enough (often achievable at low temperatures), a cross-peak will be visible between the N-NH2 proton and the adjacent CH₂ protons on the piperazine ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbon atoms they are attached to.[20][21] The N-NH2 proton will not show a correlation peak in an HSQC spectrum, which can be a useful piece of negative evidence to distinguish it from a CH proton.[21]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. An HMBC spectrum should show a correlation between the N-NH2 proton and the adjacent carbon atoms in the piperazine ring, providing strong evidence for its assignment.

Caption: Logical Flow of NMR Experiments for N-H Identification.

Conclusion and Best Practices

The unambiguous identification of the N-NH2 proton in piperazine derivatives is a common yet manageable challenge in structural elucidation. Relying on a single ¹H NMR spectrum is often insufficient and can lead to misassignments. By employing a systematic and multi-technique approach, researchers can build a self-validating dataset that provides a high degree of confidence in their structural assignment.

Recommended Workflow:

  • Start with a standard ¹H NMR in a common solvent like CDCl₃ or DMSO-d₆ to identify potential N-H signals.

  • Perform a D₂O exchange experiment. This is the most straightforward and powerful method for confirming the presence of an exchangeable proton.

  • If ambiguity remains, conduct a temperature-dependent NMR study. Observing a downfield shift and peak sharpening at lower temperatures is strong evidence for an N-H proton.

  • For complex structures or for ultimate confirmation, utilize 2D NMR. An HMBC experiment showing a correlation from the proton to the piperazine ring carbons provides definitive proof of its assignment.

By following this comprehensive approach, researchers, scientists, and drug development professionals can overcome the inherent difficulties of identifying the N-NH2 peak and ensure the scientific integrity of their structural characterizations.

References

  • Chemistry Stack Exchange. (2017). What effect does hydrogen bonding have on H NMR spectra? Available at: [Link]

  • Filo. (2025). D2o exchange in hnmr. Available at: [Link]

  • Scribd. Why Hydrogen Bonding Responsible To Increase in Chemical Shift. Available at: [Link]

  • Sparkl. Revision Notes - Identification of O–H and N–H Protons by D₂O Exchange | Analytical Techniques | Chemistry - 9701 | AS & A Level. Available at: [Link]

  • St. Paul's Cathedral Mission College. Factors Influencing Chemical Shifts. Available at: [Link]

  • University of Calgary. Ch 13 - Shielding. Available at: [Link]

  • University of Regensburg. H NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2021). Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. Available at: [Link]

  • e-PG Pathshala. chemistry. Available at: [Link]

  • ResearchGate. (2014). How to interpret -NH and -OH peaks in proton NMR and how to report them in a publication? Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. Available at: [Link]

  • University of Calgary. Ch 13 - Coupling. Available at: [Link]

  • University of Wisconsin-Madison. Quadrupolar nuclei. Available at: [Link]

  • Department of Chemistry, University of Lucknow. Consequences-of-nuclei-with-quadrupole-moments-in-NMR-with-Reference-Pdfs.pdf. Available at: [Link]

  • Chemistry LibreTexts. (2025). Quadrupolar Coupling. Available at: [Link]

  • University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

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Technical Comparison Guide: HPLC Profiling of 4-(Pyridin-4-yl)piperazin-1-amine vs. Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Pyridin-4-yl)piperazin-1-amine is a critical hydrazine-functionalized heterocyclic building block, often employed in the synthesis of antifungal agents and kinase inhibitors.[1] Its chromatographic behavior is dominated by two distinct basic centers: the pyridine nitrogen (


) and the N-amino piperazine moiety (

).[1]

This guide compares the retention characteristics of the target compound against its primary synthetic precursor, 1-(Pyridin-4-yl)piperazine (Des-amino impurity), and potential oxidative degradants.[1]

The Core Challenge: Both the target and the des-amino impurity are highly polar bases.[1][2] Standard acidic C18 methods often result in co-elution or peak tailing due to silanol interactions.[2] The Solution: This guide recommends a High-pH Reverse Phase (RP) strategy or HILIC mode to achieve baseline resolution (


).[1][2]

Part 1: Chemical Profile & Separation Logic[2]

To design a robust method, we must first understand the physicochemical differences driving the separation.[2]

CompoundStructure DescriptionKey Functional GroupPredicted LogPpKa (Approx)Elution Behavior (C18)
Target: 4-(Pyridin-4-yl)piperazin-1-aminePyridine ring attached to piperazine; N1 is aminated.[1]Hydrazine (

)
-0.5 to 0.1~6.5 (Hydrazine N)Intermediate (More polar than precursor)
Impurity A: 1-(Pyridin-4-yl)piperazineSame core, lacking N-amine.[1]Secondary Amine (

)
0.3~9.8 (Piperazine N)Late (More hydrophobic)
Impurity B: 4-AminopyridinePyridine ring with primary amine.[1][2]Primary Amine0.259.1Early (Small, polar)
Impurity C: Azo-DimerOxidative coupling product.[1][2]Azo Linkage (

)
> 1.5N/AVery Late (Hydrophobic)
Mechanism of Separation
  • Polarity Shift: The conversion of the secondary amine (Impurity A) to the hydrazine (Target) typically increases polarity and water solubility.[2] In Reverse Phase (RP), the Target will elute before the Des-amino Impurity .[1][2]

  • Basicity Suppression: The hydrazine group is generally less basic than the parent secondary amine.[2] At high pH (pH 10), the secondary amine (Impurity A) is largely deprotonated (neutral) and retains longer on C18.[2] The Target, being more polar inherently, retains less.[2]

Part 2: Recommended Experimental Protocols

Method A: High-pH Reverse Phase (Primary Release Method)

Best for: Routine purity analysis and separating the hydrophobic precursor.[1]

Rationale: High pH suppresses the ionization of the basic piperazine nitrogens, improving peak shape and maximizing hydrophobic retention differences on the C18 stationary phase.[2]

  • Column: Waters XBridge C18 or Agilent ZORBAX Extend-C18 (150 mm x 4.6 mm, 3.5 µm).[1][2] Must be pH stable up to 12.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm (Pyridine

    
     transition).[2]
    

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Isocratic Hold (Elute salts)
15.0 60 Linear Gradient
18.0 95 Wash (Elute Dimers)
20.0 95 Hold

| 20.1 | 5 | Re-equilibration |

Expected Retention Times (Relative):

  • Target: ~6.5 min

  • Impurity A (Des-amino): ~8.2 min (

    
    )[1]
    
  • Impurity C (Dimer): ~16.5 min

Method B: HILIC (Orthogonal/Confirmation Method)

Best for: Quantifying very polar degradants (like 4-aminopyridine) that elute in the void volume of RP methods.

Rationale: Hydrophilic Interaction Liquid Chromatography retains polar compounds based on water-layer partitioning.[1][2] The elution order is reversed compared to C18.

  • Column: Merck SeQuant ZIC-HILIC or Waters BEH Amide (100 mm x 2.1 mm, 1.7 µm).[1][2]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.[2]8) in 90:10 ACN:Water.[1][2][4][5]

  • Mobile Phase B: 10 mM Ammonium Acetate (pH 5.8) in 50:50 ACN:Water.[2][4]

  • Gradient: Inverse gradient (High organic to lower organic).

Expected Retention Times (Relative):

  • Impurity A (Des-amino): Early Eluting (Less Polar)[1]

  • Target: Intermediate

  • Impurity B (4-Aminopyridine): Late Eluting (Most Polar)[1]

Part 3: Visualization of Separation Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method based on the specific impurity profile encountered.

HPLC_Workflow Start Sample: 4-(Pyridin-4-yl)piperazin-1-amine Check_Impurity Primary Impurity Concern? Start->Check_Impurity Route_Hydrophobic Precursor (Des-amino) or Dimers Check_Impurity->Route_Hydrophobic Hydrophobic Route_Polar Degradants (Small polar amines) Check_Impurity->Route_Polar Polar Method_RP Method A: High pH C18 (pH 10, Ammonium Bicarb) Route_Hydrophobic->Method_RP Method_HILIC Method B: HILIC (Amide/ZIC-HILIC) Route_Polar->Method_HILIC Result_RP Target Elutes EARLY Impurity Elutes LATE (Good for Cleaning Validation) Method_RP->Result_RP Result_HILIC Target Elutes LATE Impurity Elutes EARLY (Good for Trace Analysis) Method_HILIC->Result_HILIC

Figure 1: Decision tree for method selection based on impurity polarity relative to the target hydrazine.

Part 4: Troubleshooting & Critical Parameters

Peak Tailing
  • Cause: Interaction of the basic pyridine/piperazine nitrogens with residual silanols on the silica support.[2]

  • Fix: Ensure the use of "End-capped" columns. If using Method A (High pH), the silanols are deprotonated (

    
    ), but the analyte is neutral, reducing ionic attraction.[1] If using low pH (Formic acid), add an ion-pairing reagent like Hexanesulfonate (5 mM)  to mask the charge.[1][2]
    
Sample Stability
  • Risk: Hydrazines are prone to oxidation in solution, forming azo-dimers or reverting to the amine.[1][2]

  • Protocol: Prepare samples in amber glassware . Inject within 4 hours of preparation. Use a diluent of 50:50 ACN:Water with 0.1% Ascorbic Acid if oxidative degradation is observed during the run.[2]

Detection Specificity
  • The pyridine ring provides a strong UV signal at 254 nm .[2]

  • Note: The N-amino group does not have a significant chromophore.[1][2] If the pyridine ring is cleaved (Impurity B), the UV spectrum remains similar, making RT the only differentiator.[2] Use a Diode Array Detector (DAD) to compare peak purity spectra.[2][5]

References

  • PubChem. (2025).[1][2] Compound Summary: 1-(4-Pyridyl)piperazine.[1][2][6][7] National Library of Medicine.[2] [Link][1]

  • Gadzała-Kopciuch, R. (2012).[1][2][5] Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Chromatographic Science. [Link]

  • Sielc Technologies. (2018).[1][2][8] Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. Application Note. [Link]

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A Comparative Guide to the Reactivity of N-Amino and N-Alkyl Piperazines for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the piperazine ring is a cornerstone of molecular design, valued for its ability to impart favorable pharmacokinetic properties.[1][2] The strategic functionalization of its nitrogen atoms is a critical step in the synthesis of countless active pharmaceutical ingredients. This guide provides an in-depth comparison of the reactivity of two key classes of piperazine derivatives: N-amino and N-alkyl piperazines. By examining the underlying principles of their reactivity and providing supporting experimental data from analogous systems, this document aims to equip you with the field-proven insights necessary for informed experimental design and optimization.

Fundamental Principles of Reactivity: An Overview

The reactivity of N-substituted piperazines in common synthetic transformations such as acylation and alkylation is primarily governed by the nucleophilicity of the nitrogen atoms. Nucleophilicity, in this context, is influenced by a combination of electronic effects, steric hindrance, and the nature of the solvent.[3]

N-Alkyl piperazines feature a secondary or tertiary amine within the piperazine ring, with the alkyl group exerting an electron-donating inductive effect. This effect increases the electron density on the nitrogen atom, thereby enhancing its basicity and, generally, its nucleophilicity compared to the parent piperazine. However, the size of the alkyl group can also introduce steric hindrance, which can impede the approach of the nucleophile to the electrophile, thus reducing reaction rates.[3]

N-Amino piperazines , on the other hand, possess a hydrazine-like moiety. The presence of an adjacent nitrogen atom with a lone pair of electrons gives rise to a phenomenon known as the alpha-effect .[4] This effect leads to an enhancement of nucleophilicity that is greater than what would be predicted based on the basicity of the amine alone.[3][5] The exact origins of the alpha-effect are complex and still debated, but theories include destabilization of the ground state due to lone pair-lone pair repulsion and stabilization of the transition state.[5]

Quantitative Comparison of Nucleophilicity: Insights from Model Systems

NucleophilepKa of Conjugate AcidMayr Nucleophilicity Parameter (N) in CH3CN
Hydrazine Analogues (Models for N-Amino Piperazine)
Hydrazine (H2NNH2)8.115.63
Methylhydrazine (CH3NHNH2)7.8716.66 (α-N), 14.12 (β-N)
1,1-Dimethylhydrazine ((CH3)2NNH2)7.2117.38
Alkylamine Analogues (Models for N-Alkyl Piperazine)
Ammonia (NH3)9.2412.01
Methylamine (CH3NH2)10.6615.71
Piperidine11.1218.77
Piperazine Derivatives (Experimental pKa)
Piperazine9.73 (pKa1), 5.35 (pKa2)17.22 (in water)
N-Methylpiperazine9.66 (pKa1), 5.09 (pKa2)Not available
1-Aminopiperazine~8.83 (predicted)Not available

Data for hydrazines and amines from Mayr et al.[6] pKa values for piperazines from Khalili et al.[7] Predicted pKa for 1-aminopiperazine from commercial supplier data.[8]

Key Observations from the Data:

  • The Alpha-Effect in Action: Hydrazine (N=15.63) is significantly more nucleophilic than ammonia (N=12.01), despite being a weaker base (pKa 8.1 vs. 9.24). This is a clear manifestation of the alpha-effect.[5][6]

  • N-Amino vs. N-Alkyl Analogy: Notably, hydrazine's nucleophilicity is comparable to that of methylamine (N=15.71).[6] This suggests that an N-amino piperazine would be expected to have a similar or even slightly higher nucleophilicity than a simple N-alkyl piperazine like N-methylpiperazine.

  • Impact of Alkylation: Increasing alkyl substitution on either the amine or the hydrazine generally increases nucleophilicity, as seen in the progression from methylamine to piperidine and from hydrazine to methylhydrazine and 1,1-dimethylhydrazine.[6]

Reactivity in Common Synthetic Transformations

The differences in nucleophilicity between N-amino and N-alkyl piperazines have significant implications for their reactivity in common synthetic reactions.

Acylation

Acylation is a fundamental transformation for introducing carbonyl-containing moieties. The general mechanism involves the nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride).

For an N-alkyl piperazine , the reaction is typically straightforward, with the endocyclic secondary or tertiary amine acting as the nucleophile.

In the case of an N-amino piperazine , there are two potential nucleophilic sites: the endocyclic secondary amine (N1) and the exocyclic primary amine (N4-NH2). The regioselectivity of the reaction will depend on the relative nucleophilicity of these two sites and the reaction conditions. Based on the alpha-effect, the exocyclic hydrazine-like nitrogen is expected to be more nucleophilic and thus the primary site of acylation, especially under kinetically controlled conditions.[9]

G

Alkylation

Alkylation introduces alkyl groups onto the piperazine nitrogens, typically via an SN2 reaction with an alkyl halide.

For N-alkyl piperazines , alkylation of the remaining secondary amine can lead to di-substituted or even quaternized products, depending on the reaction stoichiometry and conditions.[1][10]

For N-amino piperazines , the regioselectivity of alkylation is again a key consideration. The more nucleophilic exocyclic nitrogen is the likely site of initial alkylation. However, the resulting N-alkyl-N-amino piperazine will have a more complex reactivity profile in subsequent reactions.

G

Experimental Protocols

The following protocols provide a starting point for comparing the reactivity of N-amino and N-alkyl piperazines. For a direct comparison, it is crucial to use identical reaction conditions (solvent, temperature, stoichiometry, and concentration) for both substrates.

Synthesis of 1-Aminopiperazine

This two-step procedure is adapted from a method described in the literature.[11]

Step 1: Preparation of N-Nitrosopiperazine

  • Dissolve piperazine (10 mmol) in 6N HCl (6 mL) in a flask and cool to -10 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (10 mmol) in water (12 mL) dropwise over 1 hour, maintaining the temperature below 0 °C.

  • Adjust the pH to 10 with a cold aqueous solution of NaOH.

  • Extract the mixture with chloroform, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-nitrosopiperazine as a yellow oil.

Step 2: Preparation of 1-Aminopiperazine

  • Prepare a suspension of lithium aluminum hydride (LiAlH4, 6 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add a solution of N-nitrosopiperazine (2 mmol) in THF (2 mL) to the LiAlH4 suspension.

  • After the addition is complete, stir the mixture for 5 minutes at 0 °C, then heat to reflux for 3 hours.

  • Cool the reaction mixture and carefully quench with methanol until gas evolution ceases.

  • Concentrate the mixture in vacuo and filter. Wash the filter cake with methanol.

  • Combine the filtrates and evaporate to dryness to yield crude 1-aminopiperazine. The product can be further purified by column chromatography.

Comparative Acylation Protocol
  • In separate, identical reaction vessels, dissolve N-methylpiperazine (1 mmol) and 1-aminopiperazine (1 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere.

  • Add triethylamine (1.2 mmol) to each vessel and cool to 0 °C.

  • Slowly add a solution of benzoyl chloride (1 mmol) in dichloromethane (2 mL) dropwise to each reaction mixture.

  • Monitor the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals to determine the rate of consumption of the starting material and the formation of products.

  • Upon completion, quench the reactions with water and separate the organic layers.

  • Wash the organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent and analyze the crude products by 1H NMR to determine the yield and regioselectivity (for 1-aminopiperazine).

Comparative Alkylation Protocol
  • In separate, identical reaction vessels, dissolve N-methylpiperazine (1 mmol) and 1-aminopiperazine (1 mmol) in acetonitrile (10 mL).

  • Add potassium carbonate (1.5 mmol) to each vessel.

  • Add benzyl bromide (1 mmol) to each reaction mixture at room temperature.

  • Stir the reactions and monitor their progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude products by column chromatography and analyze by 1H NMR to determine the yield and regioselectivity.

Conclusion and Future Directions

The available evidence strongly suggests that N-amino piperazines are more nucleophilic than their N-alkyl counterparts of similar steric bulk, a consequence of the alpha-effect. This enhanced nucleophilicity is expected to translate to faster reaction rates in both acylation and alkylation reactions. For N-amino piperazines, the exocyclic primary amine is the anticipated site of reaction due to its higher nucleophilicity.

References

  • Brosse, N., Pinto, M.-F., & Jamart-Grégoire, B. (2000). Acidity of Di- and Triprotected Hydrazine Derivatives in Dimethyl Sulfoxide and Aspects of Their Alkylation. The Journal of Organic Chemistry, 65(14), 4370–4374. [Link]

  • Chavan, A. A., et al. (2021). Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction. Tetrahedron Letters, 83, 153493. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino- and α-hydrazino-acid derivatives in stereoselective synthesis. Chemical Society Reviews, 29(5), 359-373. [Link]

  • Lefebvre, C., et al. (2001). Chemoselective acylation of fully deprotected hydrazino acetyl peptides. Application to the synthesis of lipopetides. The Journal of Organic Chemistry, 66(3), 978-984. [Link]

  • A procedure for the synthesis of 1-aminopiperazine is described on ResearchGate. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • MacMillan, D. W. C., et al. (2011). A General Strategy for the α-Arylation of N-Boc Piperazines. Journal of the American Chemical Society, 133(45), 18034–18037. [Link]

  • Heuer, A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(61), 34969-34981. [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. [Link]

  • Exner, O. (1964). Studies on the Hydrazide Group. I. The Basicity of Hydrazides. Collection of Czechoslovak Chemical Communications, 29(5), 1094-1107. [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • Nigst, T. A., Antipova, A., & Mayr, H. (2012). Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities. The Journal of Organic Chemistry, 77(18), 8142–8155. [Link]

  • A study on the pKa values of hydrazones is available on ResearchGate. [Link]

  • Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(18), 8142-8155. [Link]

  • A discussion on the basicity of hydrazides is available on ResearchGate. [Link]

  • A study on the kinetics of the monoarylation of hydrazine is available on ResearchGate. [Link]

  • A table of pKa values for piperazines is available from a 2009 Journal of Chemical & Engineering Data paper. [Link]

  • Mayr's Database of Reactivity Parameters provides data for trimethylhydrazine. [Link]

  • A study on pKa values of various piperazines is available on ResearchGate. [Link]

  • A patent for the synthesis of N-Boc piperazine is available on Google P
  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

  • Prasanthi, G., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. [Link]

  • A study on the synthesis of N-(aminocycloalkylene)amino acid compounds is available from the Royal Society of Chemistry. [Link]

  • A study on the hydration of unsymmetrical internal alkynes is available on ResearchGate. [Link]

  • Supporting information for a study on the dissociation constant of piperazine derivatives is available from the University of Regina. [Link]

  • A study on the one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines is available from the Royal Society of Chemistry. [Link]

  • Mayr's Database of Reactivity Parameters provides a list of N-nucleophiles. [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • A review on the properties and uses of substituted hydrazones is available from Natural Sciences Publishing. [Link]

  • A PhD thesis on the nucleophilicities of amines, amino acids, and pyridines is available online. [Link]

  • A study on the kinetics of the reaction between nitrous acid and hydrazine is available from the Royal Society of Chemistry. [Link]

  • A kinetic analysis of the catalytic decomposition of hydrazine is available from SciELO. [Link]

  • A paper on the nucleophilicity N index in organic chemistry is available on ResearchGate. [Link]

  • A study on the regioselective acylation of N-tosylhydrazide is available from ACS Publications. [Link]

  • A study on the N-acylation of amines in water is available from MDPI. [Link]

  • A review of theoretical and experimental methods for hydrazine-based fuels is available from MDPI. [Link]

  • A review on N-heterocyclic carbenes and cyclic alkyl amino carbenes is available from the University of Illinois. [Link]

  • A discussion on the regioselectivity of the benzyne amination process is available on ResearchGate. [Link]

  • A study on the synthesis of N-, O-, and S-heterocycles is available from the National Institutes of Health. [Link]

  • A study on the enantioselective synthesis of piperazin-2-ones and piperazines is available from the National Institutes of Health. [Link]

  • A study on the conformational behavior of acyl-functionalized piperazines is available from the Royal Society of Chemistry. [Link]

  • A discussion on the best conditions for monoalkylation of piperazine is available on ResearchGate. [Link]

  • A study on piperazine analogs as dopamine D3 receptor ligands is available from the National Institutes of Health. [Link]

Sources

Safety Operating Guide

4-(Pyridin-4-yl)piperazin-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment & Hazard Profiling

Stop. Before handling waste containing 4-(Pyridin-4-yl)piperazin-1-amine , you must understand that this is not a standard organic base.[1] It is a hybrid functional molecule combining a pyridine ring, a piperazine bridge, and a terminal N-amine (hydrazine-like) moiety.[1]

This specific structure dictates a strict disposal protocol that differs from standard amines.[1]

Structural Hazard Analysis
Functional GroupHazard CharacteristicOperational Implication
Pyridine Ring Toxic (Neuro/Hepato), FlammableRequires high-temperature incineration; distinct noxious odor.[1][2][3][4]
Piperazine Ring Corrosive (Skin Corr.[1][2][5][6] 1B), SensitizerHigh pH (Basic).[1] Causes severe burns; do not inhale dusts.[1][6][7]
N-Amine (-NH₂) Reducing Agent / Reactive CRITICAL: chemically behaves as a hydrazine derivative.[1] Incompatible with oxidizers and ketones.

Scientist's Warning: The presence of the N-amine group (N-NH₂) makes this compound a reducing agent.[1] Do not mix this waste with oxidizing acids (e.g., Nitric Acid) or strong oxidizers (e.g., Permanganates), as this can generate heat, nitrogen gas, or unstable diazenes.[1]

Waste Segregation & Compatibility Protocol

Proper segregation is the primary defense against reaction in the waste drum. You must classify this material as Basic Organic Waste (Toxic/Reactive) .[1]

The "Do Not Mix" List

Violating these compatibility rules is the most common cause of waste container over-pressurization.

  • NO Ketones (Acetone, MEK): The N-amine group reacts with ketones to form hydrazones (Schiff bases).[1] This reaction releases water and changes the solubility profile, potentially causing unexpected precipitation in the drum.

  • NO Oxidizing Acids (Nitric, Perchloric): Violent exothermic reaction.[1]

  • NO Halogenated Solvents (DCM, Chloroform): While often unavoidable in synthesis, minimize long-term storage of basic amines with alkyl halides to prevent quaternary ammonium salt formation (exothermic polymerization).[1]

Waste Stream Decision Matrix

WasteSegregation Start Waste Material 4-(Pyridin-4-yl)piperazin-1-amine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid BinA Solid Waste Bin (Double Bagged) Label: Toxic/Corrosive Solid->BinA Pack in HDPE SolventCheck Solvent Type? Liquid->SolventCheck BinB Stream A: Halogenated Organic SolventCheck->BinB Contains DCM/Chloroform BinC Stream B: Non-Halogenated Organic (Preferred) SolventCheck->BinC Ethanol/Methanol/Ethyl Acetate Warning STOP: Check for Oxidizers BinB->Warning Verify pH BinC->Warning

Figure 1: Decision matrix for segregating waste streams. Note the preference for non-halogenated streams to avoid alkylation reactions.

Disposal Procedures (Step-by-Step)

Scenario A: Solid Waste (Pure Compound)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1] Glass is acceptable but risks breakage.[1]

  • Labeling: Must be labeled "Hazardous Waste - Toxic, Corrosive, Basic." Explicitly write the full chemical name.[1] Do not use abbreviations.

  • Protocol:

    • Wear double nitrile gloves and a P100 particulate respirator (or work in a fume hood).[1]

    • Transfer solid to the HDPE container.

    • Wipe the threads of the jar before closing to ensure a tight seal (preventing odor leak).

    • Place the jar into a secondary containment bag (clear zip-lock).

Scenario B: Liquid Waste (Mother Liquor/Rinses)[1]
  • Container: HDPE Carboy or Safety Can (flame arrestor recommended if flammable solvents are present).[1]

  • pH Adjustment: Ensure the waste stream remains basic or neutral.[1] If the solution is acidic, neutralize slowly with Sodium Bicarbonate before adding to the organic waste drum to prevent heat generation.

  • Rinsing Glassware:

    • Preferred Solvent: Methanol or Ethanol.[1]

    • Avoid: Acetone (due to hydrazone formation risk described above).[1]

Final Destruction Method

The only acceptable final disposal method for this compound is High-Temperature Incineration with scrubber systems.[1]

  • Why? The pyridine ring is stable and toxic to aquatic life (H411).[1] Simple landfilling is illegal and unethical. Incineration ensures the destruction of the nitrogen heterocycles into nitrogen oxides (

    
    ), which are then scrubbed.
    

Emergency Spill Response

If a spill occurs outside the fume hood, immediate action is required due to the corrosive and sensitizing nature of the piperazine moiety.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Pyridine Odor) Spill->Evacuate PPE 2. Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Evacuate->PPE Absorb 3. Absorb Use Vermiculite or Sand (DO NOT use paper towels) PPE->Absorb Collect 4. Collect Scoop into HDPE Jar Absorb->Collect Clean 5. Decontaminate Surface Wash with mild soap/water Collect->Clean

Figure 2: Immediate spill response workflow. Note the prohibition of paper towels, which can react with strong oxidizers or create flammable surface area if the amine is in a solvent.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [1]

  • PubChem. (n.d.).[1][2] Compound Summary: 1-(4-Pyridyl)piperazine (Structural Analog Safety). National Library of Medicine.[1] [1]

  • Sigma-Aldrich. (2023).[1][8] Safety Data Sheet: 4-Aminopyridine (Fragment Hazard Data). [1]

  • Fisher Scientific. (2023).[1] N-Aminoethylpiperazine Safety Data Sheet (Hydrazine-derivative handling). [1]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling hazardous materials.

Sources

Personal protective equipment for handling 4-(Pyridin-4-yl)piperazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The Structural Alert

Do not treat this merely as a generic organic solid. As a Senior Application Scientist, I must highlight the critical structural feature of this molecule: the N-amino piperazine moiety (a cyclic hydrazine derivative) coupled with a pyridine ring .

  • Hydrazine-like Reactivity: The N-amine (

    
    ) functionality classifies this as a hydrazine derivative. This introduces risks of severe skin sensitization , potential mutagenicity , and instability  in the presence of oxidizers.
    
  • Corrosivity: Like many piperazine and pyridine derivatives, this compound is likely a strong base and can cause irreversible eye damage (Category 1) and skin burns (Category 1B/2) upon contact with moisture on mucosal membranes.

  • Sensitization: Inhalation of dust or skin contact can lead to hypersensitivity. Once sensitized, a researcher may experience anaphylactic reactions upon minute re-exposure.

Core Directive: Handle as a High-Potency Sensitizer and Corrosive . All procedures must prevent any inhalation of dust or skin contact.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. Standard "exam-grade" nitrile gloves are often insufficient for hydrazine derivatives in solution due to rapid permeation.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Work-up)Rationale (Causality)
Respiratory Fume Hood (Primary) . If outside hood: P100/N100 Respirator.Fume Hood (Mandatory) .The amine dust is a respiratory sensitizer. Inhalation can cause asthma-like symptoms or laryngeal edema.
Ocular Chemical Splash Goggles (Indirect Vented).Face Shield + Splash Goggles .[1]Basic amines cause saponification of corneal lipids. Damage is rapid and often irreversible.
Dermal (Hand) Double Nitrile (min 5 mil / 0.12 mm).Silver Shield / Laminate (Inner) + Nitrile (Outer).Hydrazine derivatives can permeate thin nitrile. Laminate provides a chemical barrier; nitrile provides dexterity.
Body Lab Coat (High-neck, snap closure) + Tyvek Sleeves.Chemical-Resistant Apron over Lab Coat.Prevents dust accumulation on street clothes and protects against corrosive splashes.

Operational Workflow & Engineering Controls

Safety is not just what you wear; it is how you move. This workflow integrates engineering controls with procedural logic.[2]

Diagram 1: Exposure Prevention Workflow

SafetyWorkflow Start Start: Material Retrieval Hood Engineering Control: Fume Hood On (Face Velocity > 100 fpm) Start->Hood Transfer container Weigh Weighing: Anti-static Gun + Balance Enclosure Hood->Weigh Inside Hood Solvent Solubilization: Add Solvent SLOWLY (Exotherm Risk) Weigh->Solvent Transfer solid Reaction Reaction: Closed Vessel Inert Gas (N2/Ar) Solvent->Reaction Dissolved Waste Disposal: Segregate from Oxidizers Reaction->Waste Quench & Clean

Caption: Operational logic flow ensuring containment at every state change (Solid → Solution → Waste).

Step-by-Step Protocol
Phase A: Weighing & Transfer (Highest Risk)
  • The Hazard: Static electricity can cause the fine powder to "jump," leading to aerosolization.

  • Protocol:

    • Zone Prep: Clear the fume hood. Place a disposable weighing boat and a balance inside.

    • Static Control: Use an ionizing fan or anti-static gun on the powder before spatulating.

    • Technique: Do not dump. Transfer small amounts using a micro-spatula.

    • Clean-up: Immediately wipe the balance area with a solvent-dampened Kimwipe (e.g., Ethanol) to capture invisible dust. Dispose of the wipe as hazardous waste.[3]

Phase B: Reaction & Solubilization
  • The Hazard: Exothermic reaction with acids; instability with oxidizers.

  • Protocol:

    • Solvent Addition: Add solvent to the solid, not solid to the solvent, to minimize splash risk.

    • Inert Atmosphere: Hydrazine derivatives can oxidize in air to form azo compounds or diazenes. Run reactions under Nitrogen or Argon.

    • Temperature Control: If neutralizing with acid, cool the vessel to 0°C first. The heat of neutralization for pyridine/piperazine bases is significant.

Emergency Response Logic

In the event of exposure, seconds determine the extent of the injury.

Diagram 2: Emergency Decision Tree

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact: 1. Drench (15 min) 2. Remove Clothing 3. Do NOT Neutralize Type->Skin Eye Eye Contact: 1. Wash (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Type->Eye Inhale Inhalation: 1. Fresh Air 2. Oxygen if needed 3. Monitor for Edema Type->Inhale Spill Spill Cleanup: 1. Evacuate Area 2. Don Full PPE 3. Absorb (Vermiculite) Type->Spill

Caption: Immediate response actions categorized by exposure route. Note: Never attempt to neutralize amine burns on skin with acid; this causes secondary thermal burns.

Specific First Aid Measures
  • Eye Contact: Flush immediately.[2][4][5][6] Do not wait. The basicity can cause deep tissue penetration. Use an eyewash station for a full 15 minutes.

  • Skin Contact: Wash with soap and copious water.[2][7][8][9] If the chemical penetrates the glove, remove the glove immediately and wash the hand. Alert: Monitor for redness or itching (sensitization) over the next 24 hours.

  • Spills:

    • Solid: Do not sweep (creates dust).[10] Cover with wet paper towels or use a HEPA vacuum designated for hazardous chemicals.

    • Liquid: Absorb with vermiculite or sand. Do not use sawdust (reaction risk with oxidizers/amines).

Waste Disposal & Deactivation[1]

Improper disposal of hydrazine-like compounds is a frequent cause of laboratory fires.

  • Segregation:

    • NEVER mix with oxidizing agents (Peroxides, Permanganates, Nitric Acid). This can lead to immediate ignition or explosion.

    • NEVER mix with halogenated waste if possible (risk of forming reactive N-halo species).

  • Container Labeling:

    • Label clearly: "Hazardous Waste - Basic Organic Amine - Potential Sensitizer."

  • Deactivation (If required by site protocol):

    • Consult your local EHS officer. Generally, controlled oxidation (e.g., dilute hypochlorite) is used to destroy hydrazine derivatives, but this is exothermic and releases toxic gas . This should only be done by waste specialists, not at the bench.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Piperazine Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Substance Information: 1-Amino-4-(pyridin-4-yl)piperazine (Analogous Hazard Data). Retrieved from [Link]

  • University of California, Santa Barbara (UCSB). (2024). Standard Operating Procedure: Hydrazine and Hydrazine Derivatives. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.